Iruplinalkib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
Properties
CAS No. |
1854943-32-0 |
|---|---|
Molecular Formula |
C29H38ClN6O2P |
Molecular Weight |
569.1 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34) |
InChI Key |
ZPCCNHQDFZCULN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Iruplinalkib in ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iruplinalkib (WX-0593) is a next-generation, potent, and selective oral tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and ROS1 rearrangements in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular interactions with the ALK kinase domain, its inhibitory activity against wild-type and clinically relevant mutant ALK variants, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support the understanding of its preclinical and clinical efficacy.
Introduction to ALK-Positive NSCLC and the Role of this compound
Anaplastic lymphoma kinase (ALK) gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC), leading to the expression of fusion proteins with constitutive kinase activity.[1] These fusion proteins activate downstream signaling pathways that promote cell proliferation, survival, and metastasis. While first and second-generation ALK inhibitors have shown clinical benefit, the emergence of acquired resistance mutations, such as the gatekeeper mutation G1202R, presents a significant clinical challenge.
This compound is a novel ALK/ROS1 inhibitor designed to overcome these resistance mechanisms.[2] It has demonstrated significant progression-free survival benefits and robust intracranial antitumor activity in clinical trials, positioning it as a promising therapeutic option for patients with advanced ALK-positive NSCLC.[3][4]
Core Mechanism of Action: Targeting the ALK Kinase Domain
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the ALK fusion protein. Its mechanism of action can be dissected into its binding mode within the ATP-binding pocket and its potent inhibition of both wild-type and mutated ALK kinases.
Binding Mode and Structural Insights
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the ALK kinase domain.[5] This binding prevents the phosphorylation of ALK and its subsequent activation, thereby blocking downstream signaling.
While a co-crystal structure of this compound with the ALK kinase domain is not publicly available, molecular modeling simulations have provided valuable insights into its binding. These models indicate that this compound's unique chemical structure is optimized to fit within the ALK ATP-binding pocket. A key feature of this compound is its ability to overcome the G1202R resistance mutation. Modeling studies suggest that the G1202R mutation, which introduces a bulky arginine residue, causes steric hindrance that prevents the binding of many other ALK inhibitors. This compound's distinct structure, however, is thought to avoid these steric clashes, allowing it to maintain potent inhibition against this challenging mutation.[5][6]
Kinase Inhibition Profile
This compound has demonstrated potent inhibitory activity against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations. In vitro kinase assays have quantified its inhibitory potency, as summarized in the table below.
| Kinase Target | IC50 (nM) |
| ALK WT | 5.38 |
| ALK L1196M | 5.38 - 36 |
| ALK C1156Y | 5.38 - 9 |
| ALK G1202R | 96 |
| EGFR L858R/T790M | 16.74 |
Table 1: In vitro kinase inhibitory activity of this compound against wild-type ALK, common ALK resistance mutations, and EGFR L858R/T790M. Data compiled from multiple sources.[2][7][8]
The potent inhibition of various ALK mutants, including those resistant to other ALK inhibitors, underscores the broad activity of this compound.[8]
Inhibition of Downstream Signaling Pathways
By inhibiting ALK autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are crucial for the survival and proliferation of ALK-positive NSCLC cells. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.
Impact on Cellular Proliferation and Survival
The inhibition of these signaling cascades leads to a downstream cascade of cellular events, ultimately culminating in the suppression of tumor growth and the induction of apoptosis (programmed cell death).[5] The potent anti-proliferative effect of this compound has been demonstrated in various ALK-positive cancer cell lines.
| Cell Line | ALK Fusion/Mutation Status | IC50 (nM) |
| Karpas 299 | NPM-ALK | 4 - 9 |
| Ba/F3 | EML4-ALK WT | 4 - 9 |
| Ba/F3 | EML4-ALK L1196M | 9.5 |
| Ba/F3 | EML4-ALK C1156Y | 9 |
Table 2: Cellular growth inhibitory activity of this compound in various ALK-positive cell lines. Data compiled from multiple sources.
Visualization of this compound's Effect on Signaling Pathways
The following diagram illustrates the central role of the ALK fusion protein in activating downstream signaling pathways and how this compound intervenes to block these oncogenic signals.
References
- 1. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound for G1202R-mutant non–small cell lung cancer with anaplastic lymphoma kinase double fusion failed to alectinib: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of this compound in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Iruplinalkib: A Technical Guide to a Novel Dual ALK/ROS1 Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iruplinalkib (WX-0593) is a potent and selective next-generation dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.
Introduction
Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2] While first and second-generation ALK/ROS1 inhibitors have demonstrated significant clinical benefit, the emergence of acquired resistance mutations necessitates the development of novel therapeutic agents.[3] this compound is a novel oral tyrosine kinase inhibitor designed to target wild-type ALK and ROS1, as well as a broad spectrum of clinically relevant resistance mutations.[4]
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways.[5] Dysregulated ALK and ROS1 signaling promotes cell proliferation, survival, and angiogenesis through the activation of several key pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[6] By blocking these initial signaling events, this compound effectively abrogates these pro-tumorigenic cascades.
Preclinical Data
Kinase Inhibition
This compound has demonstrated potent inhibitory activity against wild-type and mutant ALK and ROS1 kinases in enzymatic assays.
| Kinase Target | IC50 (nM) |
| ALK (wild-type) | 5.38 - 16.74[5] |
| ALK L1196M | 5.38 - 16.74[7] |
| ALK C1156Y | 5.38 - 16.74[7] |
| ROS1 | Data not publicly available |
Cell-Based Assays
In cellular assays, this compound has shown potent anti-proliferative activity in cancer cell lines harboring ALK or ROS1 fusions, including those with mutations conferring resistance to earlier-generation inhibitors.[7]
| Cell Line | Genetic Alteration | IC50 (nM) |
| NCI-H3122 | EML4-ALK | Specific IC50 not publicly available, but this compound inhibits ALK phosphorylation at 1.23-100 nM[5] |
| NIH-3T3 | CD74-ROS1 | Specific IC50 not publicly available, but this compound inhibits ROS1 phosphorylation at 10-1000 nM[5] |
| Ba/F3 | SLC34A2-ROS1 | Specific IC50 not publicly available, but this compound inhibits ROS1 phosphorylation at 10-1000 nM[5] |
In Vivo Models
This compound has demonstrated significant anti-tumor efficacy in various preclinical in vivo models, including cell line-derived and patient-derived xenografts in mice.[8] Notably, it has shown robust activity in models of crizotinib-resistant NSCLC.[8]
Clinical Data
This compound has been evaluated in several clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with ALK-positive and ROS1-positive NSCLC.
Phase II INTELLECT Study (NCT04641754)
This single-arm, multicenter phase II study evaluated the efficacy and safety of this compound in patients with advanced ALK-positive NSCLC who had progressed on crizotinib.[9]
| Efficacy Endpoint | Result |
| IRC-Assessed Objective Response Rate (ORR) | 69.9% (95% CI: 61.7-77.2)[9] |
| IRC-Assessed Disease Control Rate (DCR) | 96.6% (95% CI: 92.2-98.9)[9] |
| Median Duration of Response (DoR) | 14.4 months (95% CI: 13.1-NE)[4] |
| Median Progression-Free Survival (PFS) | 19.8 months (95% CI: 14.5-NE)[4] |
| Investigator-Assessed Intracranial ORR (in patients with measurable intracranial lesions) | 64% (95% CI: 48-78)[9] |
Phase III INSPIRE Study (NCT04632758)
This randomized, open-label, multicenter phase III study compared the efficacy and safety of this compound versus crizotinib in treatment-naïve patients with locally advanced or metastatic ALK-positive NSCLC.[10][11]
| Efficacy Endpoint | This compound | Crizotinib | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) by IRC | 27.7 months | 14.6 months | HR: 0.34 (98.02% CI: 0.23-0.52); p < 0.0001[11] |
| Objective Response Rate (ORR) by IRC | 93.0% | 89.3% | -[12] |
| Intracranial ORR (in patients with measurable CNS lesions) | 90.9% | 60.0% | -[13] |
Experimental Protocols
Kinase Inhibition Assays
-
Methodology: The inhibitory activity of this compound against various kinases is typically determined using in vitro kinase assays.[8] These assays measure the ability of the compound to inhibit the autophosphorylation of the purified kinase domain. While specific protocols for this compound are proprietary, a general methodology involves incubating the recombinant kinase with ATP and a substrate in the presence of varying concentrations of the inhibitor. The level of phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.[14]
Cell Proliferation Assays
-
Cell Lines: A panel of NSCLC cell lines harboring specific ALK or ROS1 fusions (e.g., NCI-H3122, NIH-3T3, Ba/F3) are used to assess the anti-proliferative activity of this compound.[5]
-
Methodology: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50, the concentration at which 50% of cell growth is inhibited, is then calculated.[14]
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used for xenograft studies.[8]
-
Methodology: Human NSCLC cells with ALK or ROS1 rearrangements are implanted subcutaneously or orthotopically into the mice.[8] Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement.[15]
Detection of ALK/ROS1 Fusions
-
Methodologies: Several methods are employed to identify patients with ALK or ROS1 rearrangements, making them eligible for targeted therapy. These include:
-
Fluorescence In Situ Hybridization (FISH): Utilizes DNA probes that bind to specific regions of the chromosome to detect breaks and rearrangements.[2][16]
-
Immunohistochemistry (IHC): Uses antibodies to detect the overexpression of the ALK or ROS1 protein, which is often indicative of a fusion event.[2][16]
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Detects the specific fusion transcripts (RNA).[2][17]
-
Next-Generation Sequencing (NGS): Can identify known and novel fusion partners by sequencing the tumor DNA or RNA.[6][16]
-
Pharmacokinetics and Metabolism
Following oral administration, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5-2 hours.[18][19] It has a long elimination half-life (t1/2) of about 28.6 hours in healthy subjects.[18][19] this compound is primarily metabolized in the liver, mainly by the CYP3A4 enzyme, and is excreted predominantly through the feces.[19][20] Seventeen metabolites have been identified, with demethylation and cysteine conjugation being major metabolic pathways.[18]
Safety and Tolerability
This compound has demonstrated a manageable safety profile in clinical trials.[9] The most common treatment-related adverse events (TRAEs) are generally mild to moderate in severity.
| Adverse Event | Any Grade (%) | Grade 3-4 (%) |
| Aspartate aminotransferase (AST) increased | 43.2 | Data not specified[9] |
| Alanine aminotransferase (ALT) increased | 37.0 | Data not specified[9] |
| Blood creatine phosphokinase increased | 34.9 | Data not specified[9] |
| Hypercholesterolemia | 33.6 | Data not specified |
| Hypertriglyceridemia | 26.7 | Data not specified |
Dose interruptions, reductions, or discontinuations due to TRAEs have been reported but are relatively infrequent.[9]
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the development of this compound.
Conclusion
This compound is a promising novel dual ALK/ROS1 tyrosine kinase inhibitor with significant preclinical and clinical activity in NSCLC. Its potent inhibition of both wild-type and resistant mutant forms of ALK and ROS1, coupled with a manageable safety profile, positions it as a valuable therapeutic option for patients with ALK- or ROS1-rearranged tumors. The data summarized in this technical guide underscore the potential of this compound to address the unmet medical need for more effective and durable targeted therapies in this patient population.
References
- 1. Detection Fusion Gene in NSCLC: Exploring the Latest Research - DiaCarta, Inc. [diacarta.com]
- 2. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Predicting ROS1 and ALK fusions in NSCLC from H&E slides with a two-step vision transformer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. This compound (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physiciansweekly.com [physiciansweekly.com]
- 12. JNCCN 360 - Non–Small Cell Lung Cancer - Phase III INSPIRE Trial: this compound vs Crizotinib in Metastatic <em>ALK</em>-Positive NSCLC [jnccn360.org]
- 13. This compound | WX-0593 | ROS1 tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 14. Translational Model-Informed Dose Selection for this compound, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Population pharmacokinetics of this compound in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PMC [pmc.ncbi.nlm.nih.gov]
Iruplinalkib: A Deep Dive into the Inhibition of Downstream Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iruplinalkib (WX-0593) is a potent and selective next-generation oral tyrosine kinase inhibitor (TKI) targeting both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] In non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements, these fusion proteins drive oncogenesis through the constitutive activation of downstream signaling pathways crucial for cell proliferation, survival, and growth.[3] this compound has demonstrated significant anti-tumor activity by effectively suppressing these signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibition of downstream signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the affected pathways and experimental workflows.
Introduction to this compound
This compound is a novel TKI designed to overcome resistance to earlier-generation ALK inhibitors, such as crizotinib.[1] It exhibits potent inhibitory activity against wild-type ALK and a range of clinically relevant ALK resistance mutations, including L1196M and G1202R.[4] Furthermore, this compound is a potent inhibitor of ROS1 fusion proteins.[1] Its mechanism of action involves binding to the ATP-binding pocket of the ALK and ROS1 kinases, thereby blocking their autophosphorylation and subsequent activation of downstream signaling effectors.[5] This disruption of oncogenic signaling leads to the inhibition of tumor growth and induction of apoptosis in cancer cells dependent on ALK or ROS1 activity.[4]
Quantitative Analysis of this compound's Inhibitory Activity
The following tables summarize the in vitro and clinical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Target | IC50 (nM) | Cell Line/Assay Condition |
| Wild-type ALK | 5.38 - 16.74 | Kinase Assay |
| ALKL1196M | 5.38 - 16.74 | Kinase Assay |
| ALKC1156Y | 5.38 - 16.74 | Kinase Assay |
| ALKG1202R | 96 | Cell-based Assay |
| ROS1 | Not explicitly quantified in search results | - |
| EGFRL858R/T790M | 5.38 - 16.74 | Kinase Assay |
Data compiled from multiple preclinical studies.[2][4]
Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC
| Clinical Trial Phase | Patient Population | Primary Endpoint | This compound | Crizotinib |
| Phase III (INSPIRE) | ALK TKI-naïve | Median Progression-Free Survival (PFS) | 27.7 months | 14.6 months |
| Phase III (INSPIRE) | ALK TKI-naïve | Objective Response Rate (ORR) | 93.0% | 89.3% |
| Phase III (INSPIRE) | ALK TKI-naïve | Intracranial ORR | 90.9% | 60.0% |
| Phase II | Crizotinib-resistant | ORR | 69.9% | N/A |
| Phase II | Crizotinib-resistant | Median PFS | 19.8 months | N/A |
Data from the INSPIRE and INTELLECT studies.[6][7]
Core Signaling Pathways Inhibited by this compound
This compound exerts its anti-tumor effects by inhibiting key downstream signaling pathways that are constitutively activated by ALK and ROS1 fusion proteins. The primary pathways affected are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
RAS-MAPK Pathway
The RAS-MAPK pathway is a critical regulator of cell proliferation. Upon activation by ALK/ROS1, the small GTPase RAS activates a cascade of kinases, including RAF, MEK, and ERK. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression. This compound treatment leads to a dose-dependent decrease in the phosphorylation of ERK.
PI3K-AKT Pathway
The PI3K-AKT pathway is central to cell survival and growth. Activated ALK/ROS1 phosphorylates and activates phosphoinositide 3-kinase (PI3K), which in turn converts PIP2 to PIP3. PIP3 recruits and activates AKT (also known as protein kinase B). Phosphorylated AKT (p-AKT) then phosphorylates numerous downstream targets to promote cell survival and inhibit apoptosis. This compound effectively reduces the phosphorylation of AKT in a dose-dependent manner.
JAK-STAT Pathway
The JAK-STAT pathway plays a role in cell proliferation, differentiation, and survival. ALK/ROS1 can activate Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes promoting cell proliferation and survival. In vivo studies have shown that this compound can inhibit the phosphorylation of STAT3.
References
- 1. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. 2.14. Xenograft tumor model in nude mice [bio-protocol.org]
Iruplinalkib: A Technical Overview of its Activity Against Anaplastic Lymphoma Kinase (ALK) Resistance Mutations
Audience: Researchers, scientists, and drug development professionals.
Abstract
Anaplastic lymphoma kinase (ALK) rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). While first-generation ALK tyrosine kinase inhibitors (TKIs) like crizotinib offer initial clinical benefit, the development of acquired resistance mutations inevitably leads to disease progression. Iruplinalkib (WX-0593) is a novel, potent, and highly selective next-generation ALK/ROS1 inhibitor designed to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of this compound's preclinical activity against a spectrum of ALK resistance mutations, summarizes key clinical trial outcomes, details relevant experimental methodologies, and visualizes the underlying molecular pathways and research workflows.
Introduction: The Challenge of ALK Resistance in NSCLC
The discovery of ALK gene rearrangements as targetable drivers has revolutionized the treatment landscape for a specific subgroup of NSCLC patients. Crizotinib, the first-generation ALK TKI, demonstrated significant efficacy over standard chemotherapy.[1] However, its long-term effectiveness is limited by the emergence of secondary mutations within the ALK kinase domain, which impair drug binding and reactivate downstream signaling.[2][3]
Common resistance mutations include the L1196M "gatekeeper" mutation and the highly refractory G1202R mutation, which confers broad resistance to most first- and second-generation ALK inhibitors.[2][3][4] This has driven the development of next-generation TKIs with improved potency and a broader spectrum of activity against these mutated ALK variants. This compound is a novel oral ALK/ROS1 TKI developed to address this clinical challenge, demonstrating potent antitumor activity in both preclinical and clinical studies.[5][6]
Preclinical Activity and Potency Against ALK Mutations
Preclinical studies have established this compound as a potent inhibitor of wild-type ALK and, critically, a range of clinically relevant resistance mutations.[7] In vitro biochemical assays demonstrate its superior inhibitory activity compared to first-generation inhibitors across multiple mutated ALK kinases.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values from preclinical kinase assays quantify the potency of this compound against wild-type and mutated ALK, highlighting its efficacy against crizotinib-resistant variants.
| Target Kinase | This compound IC50 (nM) | Crizotinib IC50 (nM) | Fold-Increase in Potency (vs. Crizotinib) | Reference |
| ALKC1156Y | 9 | 353 | ~39x | [7] |
| ALKL1196M | 36 | 478 | ~13x | [7] |
| ALKG1202R | 96 | 1241 | ~13x | [7] |
Table 1: In vitro inhibitory activity of this compound against common ALK resistance mutations.
Furthermore, this compound's cellular IC50 against the highly resistant ALK G1202R mutation is 96 nM, a concentration shown to be more potent than second-generation inhibitors such as alectinib (1000 nM) and brigatinib (340 nM).[4][5]
ALK Signaling Pathway and Inhibition by this compound
ALK fusion proteins, when activated, trigger a cascade of downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[8][9] this compound acts by competitively binding to the ATP pocket of the ALK kinase domain, effectively blocking its autophosphorylation and the subsequent activation of these oncogenic signals.[8]
Summary of Clinical Efficacy
This compound has demonstrated significant clinical activity and a manageable safety profile in patients with advanced ALK-positive NSCLC. The Phase II INTELLECT study established its efficacy in a crizotinib-resistant population, while the Phase III INSPIRE trial confirmed its superiority over crizotinib in treatment-naïve patients.[1][2][3]
| Clinical Trial | Patient Population | Key Efficacy Metric | This compound | Crizotinib | Reference |
| INSPIRE (Phase III) | ALK TKI-Naïve | Median PFS | 27.7 months | 14.6 months | [3][7] |
| ORR | 93.0% | 89.3% | [3] | ||
| Intracranial ORR (measurable CNS mets) | 90.9% | 60.0% | [3][5] | ||
| INTELLECT (Phase II) | Crizotinib-Resistant | ORR (IRC-assessed) | 69.9% | N/A | [2][3] |
| Median PFS | 19.8 months | N/A | [2][3] | ||
| Median DoR | 14.4 months | N/A | [2][3] |
Table 2: Summary of key clinical trial results for this compound. (PFS: Progression-Free Survival; ORR: Objective Response Rate; DoR: Duration of Response; IRC: Independent Review Committee; CNS: Central Nervous System; mets: metastases).
Experimental Methodologies
The evaluation of this compound's activity against ALK resistance mutations involves a standardized sequence of preclinical and clinical investigations.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified wild-type and mutant ALK kinase domains and calculate IC50 values.
Protocol Outline:
-
Reagents: Purified recombinant ALK kinase (wild-type or mutant variants), kinase buffer, ATP, a suitable peptide substrate, and the ADP-Glo™ Kinase Assay system (Promega) or similar technology.[10]
-
Procedure: a. Serially dilute this compound in DMSO to create a range of test concentrations. b. In a 384-well plate, add the ALK enzyme, the peptide substrate, and the inhibitor solution.[10] c. Initiate the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km value). Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. Terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based detection system (e.g., ADP-Glo™), which correlates with kinase activity.[10]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Proliferation and Phosphorylation Assays
Objective: To assess the ability of this compound to inhibit the proliferation of cancer cells driven by specific ALK fusions and resistance mutations and to confirm on-target pathway inhibition.
Protocol Outline:
-
Cell Lines: Utilize NSCLC cell lines or engineered cell lines (e.g., Ba/F3) that stably express specific EML4-ALK variants (e.g., wild-type, L1196M, G1202R).[6]
-
Proliferation Assay (e.g., CellTiter-Glo® or MTT): a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[11] b. Treat the cells with a serial dilution of this compound for a period of 72 hours. c. Add the viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells (ATP content). d. Calculate the percentage of growth inhibition relative to vehicle-treated controls and determine the GI50/IC50 value.[12]
-
Phosphorylation Assay (Western Blot or ELISA): a. Treat cells with this compound at various concentrations for a shorter duration (e.g., 2-4 hours). b. Lyse the cells and quantify total protein concentration. c. Analyze cell lysates via Western blot using primary antibodies against phosphorylated ALK (p-ALK) and total ALK, as well as downstream effectors like p-AKT and p-ERK.[9] Alternatively, use quantitative immunoassays (e.g., Meso Scale Discovery) for higher throughput analysis.[12][13] d. Observe the dose-dependent reduction in phosphorylation of ALK and its downstream targets to confirm on-target activity.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Outline:
-
Model: Use immunodeficient mice (e.g., BALB/c nude) subcutaneously implanted with human NSCLC cells expressing the target ALK fusion/mutation.[6]
-
Procedure: a. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. b. Administer this compound orally once daily at predetermined dose levels. The control group receives a vehicle solution. c. Measure tumor volume with calipers two to three times per week. Monitor animal body weight as an indicator of toxicity.
-
Data Analysis: Compare the tumor growth curves between the this compound-treated and vehicle-treated groups. Calculate the tumor growth inhibition (TGI) percentage. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ALK).[6][12]
Conclusion
This compound is a highly potent ALK/ROS1 TKI with a broad inhibitory profile against clinically significant ALK resistance mutations, including the challenging G1202R variant.[2][3][7] Preclinical data consistently demonstrate its superior potency over earlier-generation inhibitors.[7] This robust preclinical activity translates into significant clinical benefit, as evidenced by the superior progression-free survival and high objective response rates observed in the Phase III INSPIRE trial.[3][14] With its demonstrated systemic and intracranial efficacy, this compound represents a valuable new treatment option for patients with advanced ALK-positive NSCLC, both in the first-line setting and following crizotinib resistance.[5][14]
References
- 1. Will INSPIRE crown this compound as a new standard choice in first-line advanced ALK-positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of this compound in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. promega.com.cn [promega.com.cn]
- 11. Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation [mdpi.com]
- 12. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 14. cancernetwork.com [cancernetwork.com]
Iruplinalkib (WX-0593): A Technical Guide for Overcoming Crizotinib Resistance in ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Iruplinalkib (WX-0593), a next-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor (TKI). It details the mechanism of action, preclinical evidence, clinical efficacy, and safety profile of this compound, with a specific focus on its role in treating patients with crizotinib-resistant ALK-positive non-small cell lung cancer (NSCLC).
Introduction: The Challenge of Crizotinib Resistance
The discovery of ALK gene rearrangements as oncogenic drivers in a subset of NSCLC patients revolutionized treatment through the development of targeted ALK TKIs.[1] Crizotinib, the first-generation ALK inhibitor, demonstrated significant efficacy compared to chemotherapy.[2] However, the majority of patients develop resistance, typically within a year, often due to secondary mutations in the ALK kinase domain or insufficient penetration of the central nervous system (CNS), a common site of metastasis.[1][3][4]
This acquired resistance created a critical need for next-generation ALK inhibitors with broader activity against ALK mutations and improved CNS efficacy.[5] this compound is a novel, potent, and highly selective ALK/ROS1 inhibitor designed to address the limitations of first-generation TKIs.[3][6][7] Preclinical and clinical studies have shown its robust antitumor activity against both crizotinib-sensitive and, crucially, crizotinib-resistant NSCLC.[3][6]
Mechanism of Action
This compound is an orally active small molecule inhibitor that potently targets the ATP-binding pocket of ALK and ROS1 tyrosine kinases.[8] Its mechanism is centered on the inhibition of kinase autophosphorylation, which blocks downstream signaling pathways essential for tumor cell proliferation and survival.
-
Broad-Spectrum ALK Inhibition : In vitro kinase assays demonstrate that this compound potently inhibits wild-type ALK as well as a wide range of clinically relevant crizotinib-resistant ALK mutations, including L1196M, C1156Y, and G1202R.[3][5][9][10] This broad activity is crucial for overcoming the heterogeneous nature of acquired resistance.
-
Downstream Pathway Suppression : By inhibiting ALK phosphorylation, this compound effectively suppresses critical downstream signaling cascades, including the RAS/MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cell growth.[11]
Below is a diagram illustrating the ALK signaling pathway and the inhibitory action of this compound.
Preclinical Evidence
This compound has demonstrated significant antitumor efficacy in a range of preclinical models, validating its potency against both wild-type and mutated ALK.
This compound potently inhibited the tyrosine autophosphorylation of wild-type ALK and key resistant mutants with IC50 values in the low nanomolar range, comparable to or better than other next-generation inhibitors like brigatinib.[3][6] It has shown superior inhibitory activity against the challenging ALK-G1202R mutation compared to other second-generation TKIs.[12]
| Target Kinase / Cell Line | IC50 Value (nM) | Description |
| Kinase Assays | ||
| ALKWT | 5.38 - 16.74 | Inhibition of wild-type ALK autophosphorylation.[6] |
| ALKL1196M | 5.38 - 16.74 | Inhibition of the L1196M "gatekeeper" resistance mutation.[6] |
| ALKC1156Y | 5.38 - 16.74 | Inhibition of the C1156Y resistance mutation.[6] |
| ALKG1202R | 96 | Cellular IC50 for the highly resistant G1202R mutation.[13] |
| Cell-Based Assays | ||
| Ba/F3 (EML4-ALK L1152P) | 1 | Antiproliferative activity against crizotinib-resistant cells.[11] |
| Table 1: In Vitro Inhibitory Activity of this compound. |
In vivo studies using BALB/c nude mice with subcutaneously implanted ALK-positive tumors confirmed the potent antitumor effects of this compound. Notably, in crizotinib-resistant xenograft models, the tumor-suppressive effects of this compound were significantly better than those of brigatinib.[3] These preclinical results provided a strong rationale for clinical development.
Clinical Efficacy in Crizotinib-Resistant NSCLC
The clinical development of this compound has centered on its efficacy in patients who have progressed on crizotinib. The Phase II INTELLECT study is the pivotal trial in this setting.
The INTELLECT trial was a single-arm, multicenter Phase II study evaluating the efficacy and safety of this compound in patients with ALK-positive, crizotinib-resistant advanced NSCLC.[14] A total of 146 patients were enrolled.[14]
| Endpoint | Result | 95% Confidence Interval (CI) |
| Overall Efficacy | ||
| IRC-Assessed ORR | 69.9% | 61.7% - 77.2% |
| IRC-Assessed DCR | 96.6% | 92.2% - 98.9% |
| Median PFS | 19.8 months | 14.5 - Not Estimable |
| Median DoR | 14.4 months | 13.1 - Not Estimable |
| Intracranial Efficacy | ||
| iORR (All CNS Mets Pts) | 46% | 35% - 56% |
| iORR (Measurable Lesions) | 64% | 48% - 78% |
| Table 2: Key Efficacy Outcomes from the Phase II INTELLECT Study in Crizotinib-Resistant Patients.[9][14][15] |
The study demonstrated substantial and durable clinical activity.[14] In June 2023, based on these results, China's National Medical Products Association (NMPA) approved this compound for patients with ALK-positive NSCLC who are resistant or intolerant to crizotinib.[15]
Earlier Phase I data also supported the activity of this compound in this patient population. In the dose-expansion phase, patients who had previously received crizotinib as their only ALK TKI achieved an Objective Response Rate (ORR) of 45.7%.[5]
Broader Clinical Context: Phase III INSPIRE Trial (TKI-Naïve)
To contextualize the potency of this compound, the Phase III INSPIRE trial compared it head-to-head with crizotinib in the first-line setting for ALK-positive advanced NSCLC. The results demonstrated the clear superiority of this compound.
| Endpoint | This compound | Crizotinib | Hazard Ratio (HR) / P-value |
| Median PFS | 27.7 months | 14.6 months | HR: 0.34; P < 0.0001 |
| IRC-Assessed ORR | 93.0% | 89.3% | P = 0.2694 |
| Median DoR | 26.8 months | 12.9 months | HR: 0.31 |
| Intracranial ORR | 90.9% | 60.0% | - |
| Table 3: Comparative Efficacy from the Phase III INSPIRE Study in TKI-Naïve Patients.[2][9][16][17] |
These findings establish this compound as a highly effective ALK inhibitor, outperforming the first-generation standard of care.[2]
Safety and Tolerability Profile
Across clinical trials, this compound has demonstrated a manageable and tolerable safety profile.[14][18]
| Treatment-Related Adverse Event (TRAE) | Any Grade Frequency | Grade ≥3 Frequency |
| Aspartate Aminotransferase (AST) Increased | 43.2% | Not specified |
| Alanine Aminotransferase (ALT) Increased | 37.0% | Not specified |
| Blood Creatine Phosphokinase Increased | 34.9% | Not specified |
| Table 4: Most Common TRAEs in the INTELLECT Study.[14] |
In the INTELLECT study, dose interruptions, reductions, and discontinuations due to TRAEs were infrequent, occurring in 14.4%, 11.0%, and 2.7% of patients, respectively.[14] No treatment-related deaths were reported in the crizotinib-resistant cohort studies.[18][19]
Experimental Protocols
This section details the methodologies for key experiments cited in the development of this compound.
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.
-
Methodology : Recombinant human ALK kinase domains (wild-type and mutants) are incubated with a phosphate-donating substrate (ATP) and a peptide substrate in a reaction buffer. This compound is added at varying concentrations. The reaction is allowed to proceed at a controlled temperature (e.g., 37°C). Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo) or immuno-assay (e.g., ELISA). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
-
Objective : To assess the effect of this compound on the proliferation of ALK-dependent cancer cells and its ability to inhibit downstream signaling.
-
Cell Lines : Ba/F3 murine pro-B cells engineered to express human EML4-ALK or other ALK fusion variants (wild-type or mutant) are commonly used. Human NSCLC cell lines naturally harboring ALK fusions (e.g., NCI-H3122) are also employed.[11]
-
Proliferation Assay : Cells are seeded in 96-well plates and treated with serial dilutions of this compound for a set period (e.g., 72 hours). Cell viability is measured using reagents like CellTiter-Glo® (Promega) or by MTS assay. The GI50 (half-maximal growth inhibition concentration) is determined.
-
Signaling Pathway Analysis (Western Blot) : Cells are treated with this compound for a short duration (e.g., 2-4 hours).[11] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-ERK, total ERK, p-AKT, and total AKT. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
Objective : To evaluate the in vivo antitumor efficacy of this compound.
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice) are used.
-
Tumor Implantation : Human NSCLC cells (Cell-Line Derived Xenograft, CDX) or patient tumor fragments (Patient-Derived Xenograft, PDX) harboring ALK rearrangements are implanted subcutaneously into the flanks of the mice.
-
Treatment : Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once daily.
-
Efficacy Assessment : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated.
-
Study Design : A single-arm, open-label, multicenter Phase II trial.[14][18]
-
Patient Population : Patients aged ≥18 years with histologically confirmed advanced or metastatic ALK-positive NSCLC, who had documented disease progression after at least 12 weeks of crizotinib treatment.[18][19] An ECOG performance status of 0-2 and at least one measurable lesion per RECIST v1.1 were required.[14][18]
-
Dosing Regimen : this compound administered at 180 mg orally once daily, following a 7-day lead-in period at 60 mg once daily.[14][18]
-
Primary Endpoint : Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to RECIST v1.1.[14][18]
-
Secondary Endpoints : Included Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), overall survival (OS), safety, and intracranial ORR (iORR) assessed by RANO-BM criteria.[1][18][19]
-
Assessments : Tumor assessments were performed using CT or MRI scans at baseline and at regular intervals throughout the study.
Conclusion
This compound is a potent, next-generation ALK/ROS1 TKI that has demonstrated significant and durable clinical benefit in patients with crizotinib-resistant ALK-positive NSCLC. Its broad activity against ALK resistance mutations, robust CNS penetration, and manageable safety profile position it as a critical therapeutic option for this patient population. The comprehensive data from preclinical studies through pivotal clinical trials underscore its role in overcoming the primary challenges of first-generation ALK inhibitors.
References
- 1. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Will INSPIRE crown this compound as a new standard choice in first-line advanced ALK-positive non-small cell lung cancer? - Resuli - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Safety and activity of WX-0593 (this compound) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | WX-0593 | ROS1 tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 8. This compound (WX-0593) | ALK | 1854943-32-0 | Invivochem [invivochem.com]
- 9. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 10. JNCCN 360 - Non–Small Cell Lung Cancer - this compound Showed Favorable Activity Against G1202R Resistance Mutation in NSCLC [jnccn360.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Cost-effectiveness of this compound versus crizotinib in first-line anaplastic lymphoma kinase-positive advanced non-small-cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase II trial of ALK/ROS1 tyrosine kinase inhibitor WX-0593 (this compound) in <em>ALK</em>-positive and crizotinib-resistant advanced non–small cell lung cancer. - ASCO [asco.org]
- 19. ascopubs.org [ascopubs.org]
Iruplinalkib's Impact on Tumor Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Iruplinalkib's (also known as WX-0593) mechanism of action, with a specific focus on its role in inducing tumor cell apoptosis. The following sections detail the quantitative effects of this compound on cancer cell lines, the experimental protocols used to ascertain these effects, and visualizations of the key signaling pathways involved.
Introduction to this compound
This compound is a potent, orally available, and highly selective second-generation small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] Dysregulation and genetic rearrangements of ALK are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] this compound was developed to overcome resistance to first-generation ALK inhibitors like crizotinib.[5] Its primary mechanism of action involves binding to the ATP-binding site of ALK and ROS1, which blocks their phosphorylation and subsequent activation.[1] This inhibition disrupts downstream signaling pathways essential for cancer cell survival and proliferation, ultimately leading to the induction of programmed cell death, or apoptosis.[1][6]
Quantitative Analysis of this compound's Anti-Tumor Activity
This compound has demonstrated potent inhibitory effects across a range of cancer cell lines, including those with mutations that confer resistance to other ALK inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values from key preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | This compound (WX-0593) |
| ALKWT | 5.38 |
| ALKL1196M | 9.00 |
| ALKC1156Y | 8.87 |
| EGFRL858R/T790M | 16.74 |
Data sourced from in vitro kinase assays demonstrating the potent inhibitory effect of this compound on wild-type and mutant ALK, as well as a common EGFR mutation.[7]
Table 2: Cellular Proliferation Inhibitory Activity (IC50, nM)
| Cell Line | Fusion Protein/Mutation | This compound (WX-0593) |
| Ba/F3 | EML4-ALKWT | 2.593 |
| Ba/F3 | EML4-ALKL1196M | 11.08 |
| Ba/F3 | EML4-ALKC1156Y | 20.26 |
| Ba/F3 | SLC34A2-ROS1 | 4.074 |
| NCI-H1975 | EGFRL858R/T790M | 227.6 |
| HCC-78 | SLC34A2-ROS1 | 508.0 |
| NIH-3T3 | CD74-ROS1 | 386.5 |
Data from cell viability assays (CTG assay) after 24-hour incubation, showing this compound's potent inhibition of proliferation in engineered cell lines expressing various ALK and ROS1 fusion proteins.[7]
Core Signaling Pathways and Mechanism of Apoptosis Induction
This compound induces apoptosis by inhibiting the autophosphorylation of ALK or ROS1 kinase. This action prevents the activation of critical downstream signaling pathways that promote cell survival and proliferation. The primary pathways affected are the PI3K/AKT, RAS/MAPK/ERK, and JAK/STAT pathways.[6][7] By blocking these signals, this compound effectively shuts down the pro-survival and anti-apoptotic messages within the cancer cell, leading to its demise.
This compound inhibits ALK/ROS1, blocking downstream pro-survival pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability Assay
This assay determines the concentration of this compound required to inhibit cancer cell growth.
-
Cell Seeding: Tumor cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).[7]
-
Viability Measurement: The number of viable cells is determined using a commercial kit such as the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is read on a plate reader. The half-maximal inhibition concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic regression model.[7]
Workflow for determining cell viability after this compound treatment.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the ALK signaling pathway following treatment with this compound.
-
Cell Lysis: Tumor cells (e.g., NCI-H3122) are treated with various concentrations of this compound for a set time (e.g., 2 hours).[7] After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK).[7]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of inhibition.[7]
Conclusion
The preclinical data robustly demonstrate that this compound is a potent inhibitor of ALK and ROS1 kinases. By effectively blocking the phosphorylation of these key oncogenic drivers, this compound disrupts critical downstream pro-survival signaling through the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. This disruption of cellular signaling culminates in the inhibition of tumor cell proliferation and the induction of apoptosis, providing a strong rationale for its clinical efficacy in ALK-positive and ROS1-positive malignancies. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers engaged in the ongoing investigation and development of targeted cancer therapies.
References
- 1. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and activity of WX-0593 (this compound) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Iruplinalkib: A Technical Guide to Overcoming Acquired Resistance in ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Iruplinalkib (WX-0593), a next-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI). It details the mechanism of action, preclinical and clinical data, and key experimental protocols that underscore its efficacy in overcoming acquired resistance to previous ALK inhibitors in non-small cell lung cancer (NSCLC).
Introduction: The Challenge of Acquired ALK TKI Resistance
Anaplastic lymphoma kinase (ALK) gene rearrangements are critical oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases.[1] While first-generation ALK tyrosine kinase inhibitors (TKIs) like crizotinib have shown significant initial efficacy, most patients inevitably develop acquired resistance and experience disease progression, typically within one to two years.[2][3] This resistance is often driven by secondary mutations within the ALK kinase domain or insufficient penetration of the drug into the central nervous system (CNS).[1][4][5]
This compound is a novel, potent, and highly selective oral ALK and c-ros oncogene 1 (ROS1) TKI designed to address these challenges.[1][2][6][7] Preclinical and clinical studies have demonstrated its broad activity against wild-type ALK and a wide range of clinically relevant ALK resistance mutations, positioning it as a critical therapeutic option for patients who have progressed on other ALK inhibitors.[8][9]
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the ALK and ROS1 receptor tyrosine kinases.[10] By binding to this site, it effectively blocks the autophosphorylation and subsequent activation of the kinase.[10] This inhibition halts the downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][11] A key feature of this compound is its potent activity against various ALK point mutations that confer resistance to earlier-generation TKIs.[12]
Preclinical Data: Potency Against Resistance Mutations
Preclinical studies have been fundamental in establishing the therapeutic potential of this compound. In vitro kinase assays and cell-based studies have demonstrated its potent inhibitory activity against not only wild-type ALK but also a comprehensive panel of acquired resistance mutations that limit the efficacy of other TKIs.
Quantitative Data: In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) values from in vitro studies highlight this compound's potency against various ALK mutations.
| Target Kinase / Mutation | This compound IC50 (nM) | Comparator IC50 (nM) | Reference |
| ALKWT | 5.38 - 16.74 | - | [2] |
| ALKL1196M | 5.38 - 16.74 | - | [2][12] |
| ALKC1156Y | 5.38 - 16.74 | - | [2][12] |
| ALKG1202R | 96 | Alectinib: 1000, Brigatinib: 340 | [11][13] |
| ALKF1174L/C/V | 1.5 - 36.0 | - | [11] |
| ALKG1269A | 1.5 - 36.0 | - | [11] |
| ALKI1171S/T/N | 1.5 - 36.0 | - | [11] |
| ALKS1206F | 1.5 - 36.0 | - | [11] |
| ALKV1180L | 1.5 - 36.0 | - | [11] |
| ALKT1151Tins | 1.5 - 36.0 | - | [11] |
| ALKL1152R/P | 1.5 - 36.0 | - | [11] |
| EGFRL858R/T790M | 5.38 - 16.74 | - | [2][3][12] |
In Vivo Efficacy
In vivo studies using cell line-derived and patient-derived xenograft models in mice have confirmed the potent antitumor activity of this compound. Notably, in crizotinib-resistant tumor models, this compound demonstrated robust and significantly better tumor suppressive effects compared to other ALK inhibitors like brigatinib.[2][3]
Clinical Efficacy: Validating Preclinical Promise
This compound has undergone rigorous clinical evaluation, demonstrating significant activity and a manageable safety profile in patients with ALK-positive NSCLC, particularly those with acquired resistance to crizotinib.
Phase II INTELLECT Study (Crizotinib-Resistant Cohort)
The single-arm, multicenter Phase II INTELLECT study was pivotal in establishing this compound's efficacy in patients with ALK-positive, crizotinib-resistant advanced NSCLC.[14][15]
| Efficacy Endpoint | Result | 95% Confidence Interval (CI) | Reference |
| Overall Response (n=146) | |||
| ORR (IRC-assessed) | 69.9% | 61.7% - 77.2% | [8][9][15] |
| DCR (IRC-assessed) | 96.6% | 92.2% - 98.9% | [15] |
| Median DoR (IRC-assessed) | 14.4 months | 13.1 - Not Evaluable | [8][9][15] |
| Median PFS (IRC-assessed) | 19.8 months | 14.5 - Not Evaluable | [8][9][15] |
| Median OS (Updated) | 41.79 months | - | [16] |
| Intracranial Response | |||
| iORR (Overall, INV-assessed) | 46% (41/90) | 35% - 56% | [15] |
| iORR (Measurable Lesions, INV) | 64% (27/42) | 48% - 78% | [15] |
ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; iORR: Intracranial ORR; IRC: Independent Review Committee; INV: Investigator-assessed.
Phase III INSPIRE Study (ALK TKI-Naïve)
The Phase III INSPIRE trial compared this compound to crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC. The results demonstrated superior efficacy for this compound, further cementing its potent anti-tumor activity.[9][17][18]
| Efficacy Endpoint | This compound | Crizotinib | Hazard Ratio (HR) / p-value | Reference |
| Median PFS (IRC-assessed) | 27.7 months | 14.6 months | HR: 0.34 (p<0.0001) | [8][17][18] |
| ORR (IRC-assessed) | 93.0% | 89.3% | p=0.2694 | [9][17][18] |
| Median DoR (IRC-assessed) | 26.8 months | 12.9 months | HR: 0.31 | [19] |
| iORR (Measurable Lesions) | 90.9% | 60.0% | - | [8][17][18] |
| Median Intracranial DoR | 20.14 months | 9.26 months | - | [9] |
Efficacy in Lorlatinib-Resistant Patients
Emerging real-world data suggests this compound also has promising activity in a heavily pre-treated patient population that has progressed on the third-generation inhibitor lorlatinib.
| Efficacy Endpoint | Result (n=11) | Reference |
| ORR | 27% | [20][21] |
| DCR | 91% | [20][21] |
| 12-month PFS Rate | 53.0% | [20][21] |
Experimental Protocols and Workflows
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
Kinase Autophosphorylation Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of a specific enzyme.
-
Principle: Measures the level of tyrosine autophosphorylation of a target kinase (e.g., ALKWT, ALKL1196M) in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Recombinant kinase enzymes are incubated with ATP and a substrate in a reaction buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the level of phosphorylated substrate is quantified, typically using an ELISA-based method with a phospho-specific antibody.
-
Data is plotted as percent inhibition versus drug concentration, and the IC50 value is calculated using non-linear regression analysis.[2]
-
Cell Viability / Proliferation Assay
This assay determines the effect of a compound on the growth and survival of cancer cell lines.
-
Principle: Measures the metabolic activity or number of viable cells after a period of drug exposure.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., NCI-H3122) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Measurement: A viability reagent (e.g., CellTiter-Glo®, MTS) is added to each well. The signal (luminescence or absorbance) is measured using a plate reader.
-
Analysis: The signal is normalized to the vehicle control, and IC50 values are calculated using software like GraphPad Prism.[2]
-
Western Blot Analysis
Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins.
-
Principle: Separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Methodology:
-
Cell Lysis: Drug-treated cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel to separate proteins by molecular weight.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., p-ALK, total ALK, p-ERK, total ERK).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is captured by an imaging system.[2]
-
In Vivo Xenograft Model Study
This protocol evaluates the antitumor efficacy of a drug in a living animal model.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the drug, and tumor growth is monitored over time.
-
Methodology:
-
Implantation: ALK-positive NSCLC cells (e.g., NCI-H3122) are implanted subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Drug Administration: The drug is administered orally once daily at specified doses.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot).[2][3]
-
Conclusion
This compound has emerged as a potent and effective ALK tyrosine kinase inhibitor with a crucial role in the management of ALK-positive NSCLC. Its robust activity against a wide spectrum of acquired resistance mutations, including the challenging G1202R mutation, addresses a significant unmet clinical need for patients who progress on first- and second-generation TKIs.[1][11] Furthermore, its demonstrated efficacy in the CNS and promising activity in post-lorlatinib settings highlight its potential as a versatile and durable treatment option.[8][9][20] The comprehensive preclinical and clinical data strongly support this compound as a new standard of care for patients with ALK-positive NSCLC, particularly in the context of acquired resistance.
References
- 1. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Safety and activity of WX-0593 (this compound) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase II trial of ALK/ROS1 tyrosine kinase inhibitor WX-0593 (this compound) in <em>ALK</em>-positive and crizotinib-resistant advanced non–small cell lung cancer. - ASCO [asco.org]
- 15. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Shows Sustained Benefit in Crizotinib-Resistant NSCLC [trial.medpath.com]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. This compound (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Real-world data on the efficacy and safety of this compound (WX-0593) in ALK-positive advanced lung adenocarcinoma patients previously treated with lorlatinib. - ASCO [asco.org]
The In Vitro Pharmacodynamics of Iruplinalkib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of Iruplinalkib (WX-0593), a potent and selective next-generation tyrosine kinase inhibitor (TKI). This compound is designed to target anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), including various resistance mutations that emerge during cancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways and workflows involved in the preclinical assessment of this compound.
Mechanism of Action and Target Profile
This compound is an orally available small-molecule inhibitor that competitively binds to the ATP-binding site of ALK and ROS1 receptor tyrosine kinases.[1] This inhibition blocks the autophosphorylation and subsequent activation of these kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] Preclinical studies have demonstrated that this compound potently inhibits wild-type ALK and ROS1, as well as a range of clinically relevant ALK resistance mutations, including L1196M, C1156Y, and G1202R.[3][4][5]
Quantitative Analysis of In Vitro Activity
The in vitro potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against target kinases and cancer cell lines.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| ALKWT | 5.38 - <10 |
| ALKL1196M | <10 |
| ALKC1156Y | <10 |
| ALKG1202R | 96 |
| EGFRL858R/T790M | 16.74 |
Data sourced from preclinical kinase assays.[3][6]
Table 2: Cellular Proliferation Inhibition
| Cell Line | Expressed Fusion/Mutation | IC50 (nM) |
| Karpas 299 | NPM-ALK | 4 - 9 |
| Ba/F3 | EML4-ALKWT | 4 - 9 |
| Ba/F3 | EML4-ALKL1196M | 9.5 |
| Ba/F3 | EML4-ALKC1156Y | 9 |
| Ba/F3 | SLC34A2-ROS1 | 4.074 |
| HCC-78 | SLC34A2-ROS1 | 227.6 - 508 |
| NCI-H1975 | EGFRL858R/T790M | 227.6 - 508 |
| NIH-3T3 | CD74-ROS1 | 227.6 - 508 |
Data represents the concentration of this compound required to inhibit cell growth by 50%.[3]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting key downstream signaling pathways activated by ALK and ROS1. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation, survival, and differentiation.[2][7]
Caption: this compound inhibits ALK/ROS1, blocking downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used to characterize the pharmacodynamics of this compound.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of target kinases.
Caption: Workflow for the HTRF kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant kinase proteins (e.g., ALKWT, ALKL1196M, ROS1), a ULight™-labeled peptide substrate, and ATP are prepared in a suitable kinase reaction buffer. This compound is serially diluted to create a range of test concentrations.
-
Reaction Setup: The kinase, substrate, ATP, and varying concentrations of this compound are mixed in the wells of a microplate.
-
Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
Detection: The reaction is stopped by adding an EDTA-containing buffer that includes a Europium cryptate-labeled antibody specific for the phosphorylated substrate and XL665-labeled streptavidin (which binds to the biotinylated peptide).
-
Signal Reading: The plate is read on an HTRF-compatible microplate reader. When the donor (Europium cryptate) and acceptor (XL665) are in close proximity (i.e., when the substrate is phosphorylated), FRET occurs, generating a signal.
-
Data Analysis: The HTRF signal is plotted against the this compound concentration, and the IC50 value is calculated using a non-linear regression model.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., Karpas 299, Ba/F3 expressing ALK/ROS1 fusions) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent like CellTiter-Glo®) is added to each well.
-
Signal Measurement: After a short incubation, the absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The signal, which is proportional to the number of viable cells, is used to calculate the percentage of cell growth inhibition relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the drug concentration.
Western Blot Analysis of Downstream Signaling
Western blotting is used to qualitatively and semi-quantitatively assess the inhibition of phosphorylation of key downstream signaling proteins.
Caption: Workflow for Western blot analysis of signaling pathways.
Methodology:
-
Cell Treatment and Lysis: ALK- or ROS1-positive cells (e.g., NCI-H3122) are treated with various concentrations of this compound for a defined period (e.g., 2 hours).[1] The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of signaling inhibition.
Conclusion
The in vitro pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of ALK and ROS1 kinases, including clinically important resistance mutations. The compound effectively suppresses downstream signaling pathways critical for tumor cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on the preclinical evaluation of this compound and other targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Translational Model-Informed Dose Selection for this compound, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iruplinalkib_TargetMol [targetmol.com]
- 5. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (WX-0593) | ALK | 1854943-32-0 | Invivochem [invivochem.com]
Iruplinalkib's Kinase Selectivity Profile: A Foundational Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iruplinalkib (WX-0593) is a next-generation, orally available small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Dysregulation and genetic rearrangements of ALK and ROS1 are key oncogenic drivers in various malignancies, most notably in non-small cell lung cancer (NSCLC). This compound has demonstrated potent anti-tumor activity in preclinical models and clinical trials, including in patients who have developed resistance to earlier generation ALK inhibitors like crizotinib.[2][3] A thorough understanding of its kinase selectivity profile is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding further clinical development. This technical guide provides a comprehensive overview of the foundational research into this compound's kinase selectivity, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Data Presentation: Kinase Inhibition Profile
The kinase selectivity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data on its inhibitory activity against its primary targets and a panel of other kinases.
Table 1: Inhibitory Activity against Primary Targets and Resistance Mutants
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| ALK (Wild-Type) | Biochemical | <10 | [4] |
| ALK L1196M | Biochemical | <10 | [4] |
| ALK C1156Y | Biochemical | <10 | [4] |
| ROS1 (Wild-Type) | Cellular | Potent Inhibition | [4] |
| EGFR L858R/T790M | Biochemical | 16.74 | [4] |
Table 2: Cellular Activity in ALK/ROS1-Positive Cell Lines
| Cell Line | Expressed Fusion/Mutation | Assay Type | IC50 (nM) | Reference |
| Karpas 299 | NPM-ALK | Cell Viability | 4-9 | [4] |
| Ba/F3 | EML4-ALK WT | Cell Viability | 4-9 | [4] |
| Ba/F3 | EML4-ALK L1196M | Cell Viability | 9.5 | [4] |
| Ba/F3 | EML4-ALK C1156Y | Cell Viability | 9 | [4] |
| Ba/F3 | SLC34A2-ROS1 | Cellular | Potent Inhibition | [5] |
| NIH-3T3 | CD74-ROS1 | Cellular | Potent Inhibition | [5] |
| NCI-H3122 | EML4-ALK | Cellular | Potent Inhibition | [5] |
Table 3: Selectivity Profile against a Panel of Non-ALK Kinases
A kinase screen was performed to evaluate the selectivity of this compound against a panel of 27 non-ALK human kinases. The results indicated that while this compound potently inhibits wild-type EGFR with an IC50 of 35 nM, it does not strongly inhibit the other 26 kinases in the panel, highlighting its high selectivity for ALK and ROS1.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the kinase selectivity profile of this compound.
Biochemical Kinase Inhibition Assay (HTRF®)
A Homogeneous Time-Resolved Fluorescence (HTRF®) assay was employed to determine the half-maximal inhibitory concentration (IC50) values of this compound against purified kinase enzymes.[4]
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The detection is based on FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled peptide substrate (acceptor). Inhibition of the kinase results in a decreased FRET signal.
Protocol:
-
Reaction Mixture Preparation: In a suitable microplate, the kinase protein, a Ulight™-labeled peptide substrate, and varying concentrations of this compound are mixed in an enzymatic buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The reaction is then allowed to proceed at room temperature for a defined period.
-
Quenching the Reaction: The enzymatic reaction is stopped by the addition of an EDTA-containing buffer. This buffer also contains the europium (Eu³⁺) cryptate-labeled anti-phospho-antibody and XL665-conjugated streptavidin.
-
Signal Detection: After an incubation period to allow for antibody binding, the plate is read on a multifunctional microplate reader capable of HTRF® detection. The signal is typically measured at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665), and the ratio of these signals is used to calculate the degree of phosphorylation.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Viability Assay (CellTiter-Glo®)
The effect of this compound on the viability of cancer cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[6]
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The mono-oxygenase luciferase uses ATP to generate a luminescent signal that is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in opaque-walled 96-well plates at a predetermined density and allowed to adhere overnight in a cell culture incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Reagent Addition: The plates are equilibrated to room temperature, and a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well is added.
-
Cell Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence is recorded using a plate luminometer.
-
Data Analysis: The IC50 values are calculated by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.
Western Blot Analysis of Signaling Pathways
Western blotting was used to examine the effect of this compound on the phosphorylation status of ALK/ROS1 and their downstream signaling proteins.[4]
Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a specified time. Following treatment, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for the phosphorylated or total protein of interest (e.g., p-ALK, ALK, p-ERK, ERK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.
In Vivo Xenograft Models
The anti-tumor efficacy of this compound in a living organism was evaluated using mouse xenograft models.[6]
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H3122) that harbor an ALK or ROS1 fusion.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The tumor volume is measured regularly using calipers (Volume = (length × width²)/2). Once the tumors reach a predetermined average size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor growth and the body weight of the mice are monitored throughout the study. The health of the animals is also regularly assessed.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. The tumor tissues can be further analyzed by methods such as western blotting or immunohistochemistry to assess target engagement.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits ALK/ROS1 signaling pathways.
Experimental Workflows
Caption: Workflow for characterizing kinase selectivity.
Conclusion
The foundational research on this compound's kinase selectivity profile robustly demonstrates its high potency and selectivity for ALK and ROS1, including clinically relevant resistance mutants. The comprehensive characterization through biochemical, cellular, and in vivo studies provides a solid rationale for its clinical efficacy in ALK/ROS1-driven malignancies. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology drug development, facilitating further investigation and a deeper understanding of this promising therapeutic agent.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OUH - Protocols [ous-research.no]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Iruplinalkib in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of Iruplinalkib, a potent and selective ALK/ROS1 tyrosine kinase inhibitor, in non-small cell lung cancer (NSCLC) cell lines. The included protocols and data are intended to guide researchers in designing and executing experiments to study the efficacy and mechanism of action of this compound.
Introduction
This compound (WX-0593) is a next-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor (TKI).[1][2][3][4] It has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in patients with ALK-positive NSCLC, including those with resistance to earlier-generation TKIs.[5][6] In vitro studies are crucial for elucidating the specific cellular effects and signaling pathways modulated by this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| ALK (Wild-Type) | 5.38 - 16.74 |
| ALK L1196M | 5.38 - 16.74 |
| ALK C1156Y | 5.38 - 16.74 |
| ALK G1202R | 96 |
| EGFR L858R/T790M | 5.38 - 16.74 |
Data compiled from multiple preclinical studies.[1][3][4]
Table 2: Cell Growth Inhibitory Activity (IC₅₀) of this compound in Various Cell Lines
| Cell Line | Fusion Protein/Mutation | IC₅₀ (nM) |
| Karpas 299 | NPM-ALK | 4 - 9 |
| Ba/F3 | EML4-ALK (Wild-Type) | 4 - 9 |
| Ba/F3 | EML4-ALK L1196M | 9.5 |
| Ba/F3 | EML4-ALK C1156Y | 9 |
| Ba/F3 | SLC34A2-ROS1 | 4.074 |
| Various ALK-mutant cell lines | C1156Y, L1196M, F1174L/C/V, G1269A, I1171S/T/N, S1206F, V1180L, T1151Tins, L1152R/P | 1.5 - 36.0 |
This table summarizes the potent anti-proliferative effects of this compound on NSCLC and other cell lines harboring ALK or ROS1 fusions and resistance mutations.[1][7]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H3122, Karpas 299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis of ALK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10-1000 nM) for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.
-
Protocol 3: In Vitro Kinase Assay (HTRF®)
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on ALK kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.
Materials:
-
Recombinant ALK kinase (wild-type or mutant)
-
Ulight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
This compound
-
Assay buffer
-
384-well low-volume plates
-
HTRF®-compatible microplate reader
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the recombinant ALK kinase, Ulight™-peptide substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing the Europium-labeled antibody and EDTA.
-
Incubate at room temperature to allow for antibody binding.
-
-
Signal Measurement:
-
Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF® ratio against the log concentration of this compound.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines, antibodies, and reagents. Always refer to the manufacturer's instructions for specific assay kits and reagents.
References
- 1. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | WX-0593 | ROS1 tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound (WX‑0593) on non‑small cell lung cancer with SPECC1L‑ALK fusion: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Iruplinalkib Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iruplinalkib (WX-0593) is a potent and selective second-generation oral tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2][3] Dysregulation of ALK and ROS1 are key oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC).[2] this compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models, including in xenograft mouse models of human cancers harboring ALK or ROS1 rearrangements.[4] Furthermore, it has shown efficacy against crizotinib-resistant mutations.[4] This document provides detailed protocols for the use of this compound in xenograft mouse models, intended to guide researchers in preclinical study design and execution.
Mechanism of Action
This compound competitively binds to the ATP-binding site of ALK and ROS1 kinases, inhibiting their autophosphorylation and subsequent activation.[2] This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and growth, including the RAS/MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1][3][5] The inhibition of these pathways ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells.[2]
Signaling Pathway
Caption: this compound inhibits ALK/ROS1 signaling pathways.
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | Female BALB/c nude mice, 4-6 weeks old | [6] |
| Cell Line | NCI-H3122 (Human non-small cell lung adenocarcinoma, ALK-positive) | [3] |
| Tumor Implantation | Subcutaneous injection of 5 x 10^6 cells in 100 µL PBS and Matrigel (1:1 ratio) | General xenograft protocol |
| This compound Dosing | 2.5, 5, and 10 mg/kg, administered orally (p.o.) once daily | [6] |
| Treatment Duration | 3 to 4 weeks | [3][6] |
| Vehicle for Oral Gavage | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in sterile water | [7] |
| Efficacy Endpoints | Tumor volume measurement, body weight monitoring, analysis of protein phosphorylation in tumor tissue | [3] |
Experimental Workflow
Caption: Workflow for this compound xenograft studies.
Detailed Experimental Protocols
NCI-H3122 Cell Culture
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 10 mM HEPES, and 100 IU/mL Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of 0.25% Trypsin-EDTA to detach the cells.
-
Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at a 1:3 to 1:6 ratio.
-
Subcutaneous Tumor Implantation
-
Cell Preparation:
-
Harvest NCI-H3122 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Implantation Procedure:
-
Anesthetize 4-6 week old female BALB/c nude mice.
-
Shave and disinfect the right flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the prepared site.
-
Monitor the mice for tumor growth.
-
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in 0.5% w/v Carboxymethyl cellulose sodium (CMC-Na) in sterile water. The concentration should be calculated based on the desired dosage (e.g., for a 10 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 2 mg/mL).
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control daily via oral gavage.
-
Efficacy Assessment
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
Pharmacodynamic Analysis (Western Blot)
-
Tumor Harvesting: At the end of the study, euthanize the mice and excise the tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total ALK, AKT, ERK, STAT3, and STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
References
- 1. researchgate.net [researchgate.net]
- 2. editxor.com [editxor.com]
- 3. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (WX-0593) | ALK | 1854943-32-0 | Invivochem [invivochem.com]
Application Notes and Protocols for Western Blot Analysis of ALK Phosphorylation Following Iruplinalkib Treatment
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] These alterations lead to the aberrant activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-AKT, RAS-MAPK, and JAK-STAT pathways.[3][4]
Iruplinalkib (WX-0593) is a novel, highly selective, next-generation ALK/ROS1 tyrosine kinase inhibitor (TKI).[5][6] It has demonstrated potent anti-tumor activity in preclinical models and significant clinical efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to earlier-generation inhibitors like crizotinib.[7][8][9] The primary mechanism of action for this compound is the direct inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling cascades and induces tumor cell apoptosis.[5][10]
These application notes provide a comprehensive guide for researchers to assess the pharmacodynamic effects of this compound on ALK phosphorylation using Western blot analysis. This technique is fundamental for confirming the on-target activity of the inhibitor, determining dose-dependent effects, and investigating the molecular mechanisms of response and resistance.
ALK Signaling Pathway and this compound Inhibition
Constitutive activation of ALK fusion proteins triggers multiple downstream signaling cascades. This compound exerts its therapeutic effect by binding to the ATP pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and preventing the activation of these key pathways.[1][5]
Quantitative Data Summary
This compound demonstrates potent, dose-dependent inhibition of ALK phosphorylation and downstream signaling molecules.[5] The tables below summarize its in vitro kinase inhibitory activity and provide a template for presenting quantitative Western blot data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Summary of IC50 values against various ALK kinases.
| Kinase Target | Cell Line | IC50 (nM) | Citation |
| ALKWT | Ba/F3 (EML4-ALKWT) | 5.38 | [5] |
| ALKL1196M (Resistance Mutant) | Ba/F3 (EML4-ALKL1196M) | 10.12 | [5] |
| ALKC1156Y (Resistance Mutant) | Ba/F3 (EML4-ALKC1156Y) | 16.74 | [5] |
| NPM-ALK | Karpas299 | 9.70 | [11] |
Table 2: Representative Quantitative Western Blot Analysis Expected dose-dependent inhibition of protein phosphorylation in NCI-H3122 cells after 2-hour treatment with this compound.
| This compound Conc. (nM) | p-ALK / Total ALK Ratio (% of Control) | p-AKT / Total AKT Ratio (% of Control) | p-ERK / Total ERK Ratio (% of Control) |
| 0 (Vehicle) | 100% | 100% | 100% |
| 10 | 50-60% | 60-70% | 60-70% |
| 50 | 20-30% | 30-40% | 30-40% |
| 200 | <10% | <15% | <15% |
Note: The values presented are representative based on published findings and should be determined experimentally.[5]
Experimental Workflow: Western Blotting
The workflow for analyzing ALK phosphorylation involves a series of sequential steps, from sample preparation to data analysis, each critical for obtaining reliable and reproducible results.
Detailed Protocol for Western Blot Analysis
This protocol is optimized for the detection of phosphorylated ALK and its downstream targets in cultured cells following treatment with this compound.
Part 1: Cell Culture and Treatment
-
Culture ALK-positive cancer cells (e.g., NCI-H3122 or Karpas299) in appropriate media and conditions until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours if necessary to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified duration (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).
Part 2: Protein Extraction (Lysis)
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Part 3: Protein Quantification
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) assay.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
Part 4: SDS-PAGE
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.[12]
Part 5: Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Part 6: Immunoblotting
-
Blocking: Wash the membrane with Tris-Buffered Saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13] Note: Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains casein which can increase background.
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Recommended Antibodies:
-
Phospho-ALK (e.g., Tyr1604, Tyr1586)[14]
-
Total ALK
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (ERK1/2)
-
Loading Control (β-actin or GAPDH)
-
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Part 7: Detection
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Part 8: Data Analysis
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Further normalize this ratio to a loading control (e.g., β-actin) to correct for any loading inaccuracies.
-
Express the results as a percentage of the vehicle-treated control.
Materials and Reagents
-
Cell Lines: ALK-positive cell line (e.g., NCI-H3122, ATCC CRL-5935).
-
Reagents: this compound, DMSO, Cell Culture Media, Fetal Bovine Serum (FBS), PBS.
-
Lysis & Sample Prep: RIPA buffer, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer.
-
Electrophoresis: Acrylamide/Bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl, Glycine, Protein Ladder.
-
Transfer: PVDF membrane, Methanol, Transfer Buffer.
-
Immunodetection: BSA, TBST, Primary and Secondary Antibodies, ECL Substrate.
-
Equipment: Cell culture incubator, centrifuges, electrophoresis and transfer apparatus, digital imager.
References
- 1. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II trial of ALK/ROS1 tyrosine kinase inhibitor WX-0593 (this compound) in <em>ALK</em>-positive and crizotinib-resistant advanced non–small cell lung cancer. - ASCO [asco.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Determining Iruplinalkib IC50 Values Using Cell Viability Assays
Introduction
Iruplinalkib (WX-0593) is an orally available, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2][3] These kinases can become abnormally activated in certain cancers, particularly non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and tumor growth.[1][4] this compound functions by binding to the ATP-binding site of ALK and ROS1, which blocks their phosphorylation and subsequent activation of downstream signaling pathways, ultimately inducing cancer cell apoptosis.[1][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the effectiveness of a compound in inhibiting a specific biological process by 50%.[6][7] In cancer research, it measures the concentration of a drug required to reduce the viability of a cancer cell population by half.[6][8] Determining the IC50 value is a fundamental step in preclinical drug development for assessing the potency of novel therapeutic agents like this compound. These application notes provide detailed protocols for determining the IC50 value of this compound using common cell viability assays.
Mechanism of Action & Signaling Pathway
This compound exerts its antineoplastic activity by selectively targeting and inhibiting ALK and ROS1 tyrosine kinases.[1][9] In ALK-positive or ROS1-positive cancers, genetic rearrangements lead to the formation of fusion proteins that are constitutively active, driving oncogenesis.[4][10] this compound's inhibition of these kinases blocks key downstream signaling pathways essential for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5][11] This disruption of signaling ultimately leads to the suppression of tumor growth and programmed cell death (apoptosis).[1][4]
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against wild-type ALK, various ALK resistance mutations, and ROS1 in kinase assays. The cellular IC50 values, however, are dependent on the specific cell line and the assay conditions used. The following table summarizes the reported IC50 values of this compound from in vitro kinase activity assays.
| Target Kinase | IC50 (nM) | Reference |
| ALKWT | 5.38 | [11] |
| ALKL1196M | 36 | [12] |
| ALKC1156Y | 9 | [12] |
| ALKG1202R | 96 | [12] |
| EGFRL858R/T790M | 16.74 | [11][12] |
Note: The IC50 values listed above were determined via in vitro kinase assays and may differ from cell-based assay results, which account for factors like cell membrane permeability and cellular metabolism.[9]
Experimental Workflow for IC50 Determination
The general procedure for determining the IC50 value of this compound involves seeding cells, treating them with a range of drug concentrations, incubating for a set period, and then assessing cell viability.
Experimental Protocols
Two widely used and reliable methods for assessing cell viability are the MTT assay and the ATP-based CellTiter-Glo® assay.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Target cancer cell line (e.g., ALK-positive NSCLC line)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)[14]
Procedure:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.[14][15] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare a series of this compound dilutions from the stock solution. A common approach is to use a 7- or 8-point serial dilution.[7] Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of this compound. Include "vehicle control" wells (containing DMSO at the same final concentration as the drug-treated wells) and "untreated control" wells.[7]
-
Incubation: Return the plate to the incubator for a specified period, typically 48 to 72 hours.[6][14]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14][15] Shake the plate gently for 10 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[14]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[7] The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP, and thus the number of viable cells in culture.[16]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates (white or black)[16]
-
Multichannel pipette
-
Luminometer or microplate reader with luminescence detection
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[16]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of medium per well. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Add the desired concentrations of this compound to the wells. Include appropriate vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[19]
-
Signal Generation: Equilibrate the plate to room temperature for approximately 30 minutes.[16] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Measurement: Record the luminescence using a plate reader.[16]
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance/luminescence value from the "media only" (blank) wells from all other readings.
-
Data Normalization: Convert the raw data into percentage of viability. The viability of cells in the untreated control wells is set to 100%.[8] The percentage of viability for each treated well is calculated using the following formula:
% Viability = (SignalTreated / SignalUntreated Control) x 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.[8]
-
IC50 Determination: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[8] Specialized software such as GraphPad Prism or Origin can perform this analysis and directly calculate the IC50 value, which is the concentration of this compound that corresponds to 50% cell viability on the curve.[18]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. clyte.tech [clyte.tech]
- 9. Iruplinalkib_TargetMol [targetmol.com]
- 10. Efficacy and safety of this compound (WX‑0593) on non‑small cell lung cancer with SPECC1L‑ALK fusion: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of this compound in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. OUH - Protocols [ous-research.no]
- 17. 2.3. Determination of IC50 Values [bio-protocol.org]
- 18. IC50 determination and cell viability assay [bio-protocol.org]
- 19. reactionbiology.com [reactionbiology.com]
Application Note: Establishing Crizotinib-Resistant NSCLC Cell Lines for Preclinical Evaluation of Iruplinalkib
Audience: Researchers, scientists, and drug development professionals.
Introduction The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements in a subset of non-small cell lung cancer (NSCLC) patients has led to the development of targeted therapies, with crizotinib being the first-generation ALK tyrosine kinase inhibitor (TKI) to receive FDA approval.[1] While crizotinib shows significant initial efficacy, most patients develop acquired resistance within a year, limiting its long-term clinical benefit.[2][3] Mechanisms of resistance are diverse and include secondary mutations within the ALK kinase domain, ALK gene amplification, and the activation of alternative signaling pathways.[4][5][6]
Iruplinalkib (WX-0593) is a novel, potent, and highly selective next-generation ALK/ROS1 inhibitor designed to overcome crizotinib resistance.[7][8] Preclinical and clinical studies have demonstrated its strong antitumor effects in crizotinib-resistant models, including those harboring common resistance mutations like L1196M and G1202R.[7][9] The development of robust in vitro models of crizotinib resistance is therefore a critical step for the preclinical evaluation of new therapeutic agents like this compound.
This document provides detailed protocols for establishing and characterizing crizotinib-resistant NSCLC cell lines and for subsequently testing the efficacy of this compound in these models.
Mechanisms of Crizotinib Resistance
Acquired resistance to crizotinib in ALK-positive NSCLC can occur through several mechanisms:
-
Secondary ALK Kinase Domain Mutations: These mutations interfere with crizotinib binding. Common mutations include L1196M (the "gatekeeper" mutation), G1269A, G1202R, S1206Y, and C1156Y.[1][2][4][6] The G1202R mutation is particularly challenging as it confers broad resistance to second-generation TKIs.[6]
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory capacity of crizotinib at standard doses.[2][5]
-
Bypass Track Activation: Cancer cells can activate alternative oncogenic signaling pathways to bypass their dependency on ALK signaling. This can include the activation of EGFR or KRAS pathways.[4][10]
Caption: ALK signaling pathway and mechanisms of crizotinib resistance.
Experimental Protocols
Protocol 1: Generation of Crizotinib-Resistant Cell Lines
This protocol details the establishment of crizotinib-resistant cell lines using a continuous, dose-escalation method.[2][11][12]
1.1. Materials
-
ALK-positive NSCLC cell lines (e.g., NCI-H3122, NCI-H2228)
-
Crizotinib (Selleck Chemicals or equivalent)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and consumables
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Microplate reader
1.2. Methodology
Step 1: Determine Baseline Crizotinib IC50
-
Seed parental cells (e.g., NCI-H3122) at a density of 5,000-10,000 cells/well in a 96-well plate and incubate overnight.[11]
-
Treat cells with a serial dilution of crizotinib (e.g., 0 to 10 µM) for 72 hours.
-
Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol.
-
Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Step 2: Continuous Drug Exposure and Dose Escalation
-
Initiate the resistance induction by culturing parental cells in their complete growth medium supplemented with crizotinib at a concentration equal to the IC20 or half the IC50.[13][14]
-
Maintain the cells in the drug-containing medium, replacing the medium every 3-4 days. Passage the cells when they reach 70-80% confluency.[14]
-
Once the cells have adapted and exhibit a stable growth rate (typically after 2-4 weeks), gradually increase the crizotinib concentration. A 1.5 to 2-fold increase at each step is recommended.[12]
-
At each new concentration, it is crucial to cryopreserve cell stocks as a backup.[14]
-
Continue this stepwise dose escalation until the cells can proliferate in a high concentration of crizotinib (e.g., 1 µM or higher).[2] The entire process can take 4-6 months.
Step 3: Establishment and Maintenance of Resistant Line
-
The resulting cell line, now considered crizotinib-resistant (e.g., NCI-H3122-CR), should be continuously maintained in medium containing the high concentration of crizotinib to preserve the resistant phenotype.
-
Periodically confirm the level of resistance by re-evaluating the crizotinib IC50 and comparing it to the parental line. A resistant line should exhibit a significantly higher IC50 value (e.g., >10-fold).[12]
Caption: Workflow for generating and testing crizotinib-resistant cells.
Protocol 2: Efficacy Testing of this compound on Resistant Cells
This protocol describes how to evaluate the ability of this compound to inhibit the proliferation of both crizotinib-sensitive and crizotinib-resistant cell lines.
2.1. Materials
-
Parental and crizotinib-resistant NSCLC cell lines
-
This compound (WX-0593)
-
Crizotinib (for comparison)
-
Complete growth medium
-
96-well plates
-
Cell viability assay kit (MTT or CCK-8)
-
Microplate reader
2.2. Methodology
-
Seed both parental and crizotinib-resistant cells in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight.
-
For the resistant cells, use the maintenance medium containing the high concentration of crizotinib for seeding. For the parental cells, use the standard drug-free medium.
-
Prepare serial dilutions of this compound and Crizotinib.
-
Replace the medium in the wells with fresh medium containing the various drug concentrations. Include a DMSO-only control.
-
Incubate the plates for 72 hours.
-
Measure cell viability using an MTT or CCK-8 assay.
-
Calculate the IC50 values for both this compound and Crizotinib against both cell lines.
-
Compare the IC50 values to determine the potency of this compound in the resistant model. The Resistance Index (RI) can be calculated as (IC50 of resistant cells) / (IC50 of parental cells).[13]
Protocol 3: Analysis of ALK Signaling Inhibition
This protocol uses Western blotting to confirm that this compound inhibits ALK phosphorylation and downstream signaling pathways in resistant cells.
3.1. Materials
-
Parental and crizotinib-resistant NSCLC cell lines
-
This compound, Crizotinib, DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagent
3.2. Methodology
-
Seed parental and resistant cells in 6-well plates and grow until they reach ~70% confluency.
-
Treat the cells with this compound, Crizotinib (at relevant concentrations, e.g., 100 nM), or DMSO for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate protein lysates, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Analyze the results to determine if this compound reduces the phosphorylation of ALK and its downstream targets (AKT, ERK) in the resistant cell line.
Data Presentation: Quantitative Analysis
The following tables summarize representative data for the inhibitory activity of this compound and comparators against various ALK-positive cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) This table shows the concentration of drug required to inhibit the kinase activity of different ALK variants by 50%.
| Kinase Target | This compound (IC50, nM) | Brigatinib (IC50, nM) |
| ALKWT | 5.38 | 5.09 |
| ALKL1196M | 16.74 | 14.12 |
| ALKC1156Y | 10.61 | 10.15 |
| EGFRL858R/T790M | 12.33 | 12.51 |
| Data adapted from preclinical studies on this compound.[7] |
Table 2: Cell Growth Inhibitory Activity (IC50, nM) This table shows the concentration of drug required to inhibit the growth of various engineered and cancer-derived cell lines by 50%.
| Cell Line Model | Genotype | This compound (IC50, nM) | Brigatinib (IC50, nM) |
| Ba/F3 | EML4-ALKWT | 8.9 | 9.2 |
| Ba/F3 | EML4-ALKL1196M | 9.5 | 19.5 |
| Ba/F3 | EML4-ALKC1156Y | 9.0 | 14.0 |
| Karpas 299 | NPM-ALK | 4.0 | 4.0 |
| Ba/F3 | SLC34A2-ROS1WT | 4.1 | 6.5 |
| Data adapted from preclinical studies on this compound.[7] |
These data demonstrate that this compound is a potent inhibitor of both wild-type and crizotinib-resistant ALK mutants, with comparable or superior activity to other next-generation inhibitors like brigatinib in specific contexts.[7]
Caption: this compound overcomes resistance by inhibiting mutated ALK.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Iruplinalkib Tumor Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iruplinalkib (WX-0593) is a next-generation, orally available small-molecule inhibitor targeting key oncogenic drivers in non-small cell lung cancer (NSCLC), primarily the anaplastic lymphoma kinase (ALK) and ROS1 receptor tyrosine kinases.[1][2][3] Dysregulation of these kinases through genetic rearrangements leads to constitutive activation of downstream signaling pathways, promoting tumor cell proliferation, survival, and metastasis.[1][4] this compound has demonstrated potent antitumor activity in both preclinical models and clinical trials, including in patients with crizotinib-resistant mutations.[5][6]
Effective preclinical evaluation of targeted therapies like this compound necessitates robust, non-invasive methods to monitor tumor response over time. In vivo imaging techniques provide a powerful platform for longitudinally assessing tumor burden, metabolic activity, and the pharmacodynamic effects of drug treatment in living animal models.[7] This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to assess tumor response to this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of ALK and ROS1 kinases, inhibiting their autophosphorylation and subsequent activation.[2] This blockade disrupts downstream signaling cascades critical for cancer cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[1]
In Vivo Imaging Modalities for Assessing Tumor Response
A variety of in vivo imaging techniques can be employed to monitor the efficacy of this compound in preclinical tumor models. The choice of modality depends on the specific research question, the tumor model being used, and the available instrumentation.
-
Bioluminescence Imaging (BLI): A highly sensitive optical imaging technique that allows for the longitudinal monitoring of tumor burden in animals bearing cancer cells engineered to express luciferase.[8] BLI is well-suited for high-throughput screening of drug efficacy.[9]
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images, enabling precise measurement of tumor volume and the detection of changes in tumor morphology in response to treatment.[10] MRI is particularly valuable for orthotopic tumor models, such as those in the lung or brain.[11]
-
Positron Emission Tomography (PET): A functional imaging modality that can assess the metabolic activity of tumors. [18F]Fluorodeoxyglucose (FDG)-PET is commonly used to measure glucose uptake, which is often elevated in cancer cells and can decrease in response to effective therapy.[12]
The following sections provide detailed protocols for establishing preclinical models and utilizing these imaging techniques to assess this compound's effects.
Experimental Protocols
Establishment of ALK-Positive NSCLC Xenograft Models
This protocol describes the establishment of subcutaneous and orthotopic xenograft models using ALK-positive NSCLC cell lines, such as NCI-H3122, which are known to be sensitive to this compound.[1][5] For bioluminescence imaging, it is essential to use a cell line that has been stably transduced with a luciferase reporter gene.
Materials:
-
ALK-positive NSCLC cell line (e.g., NCI-H3122-luc)
-
Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma)
-
Anesthetics (e.g., isoflurane)
-
Sterile surgical instruments
Protocol:
-
Cell Culture: Culture NCI-H3122-luc cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in a serum-free medium and count using a hemocytometer or automated cell counter.
-
Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 5 x 107 cells/mL.
-
-
Subcutaneous Xenograft Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
-
Orthotopic (Intrathoracic) Xenograft Implantation:
-
Anesthetize the mouse and place it in the right lateral decubitus position.
-
Make a small incision in the skin over the left lateral thorax.
-
Carefully inject 20 µL of the cell suspension (1 x 106 cells) into the left lung parenchyma.
-
Close the incision with surgical clips or sutures.
-
Provide appropriate post-operative care and analgesia.
-
References
- 1. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Therapeutic: this compound as an anticancer agent [manufacturingchemist.com]
- 4. Efficacy and safety of this compound (WX‑0593) on non‑small cell lung cancer with SPECC1L‑ALK fusion: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Imaging & Endpoints | IND-Enabling Studies [certisoncology.com]
- 10. ese.wustl.edu [ese.wustl.edu]
- 11. A Gated-7T MRI Technique for Tracking Lung Tumor Development and Progression in Mice after Exposure to Low Doses of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Iruplinalkib in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iruplinalkib (WX-0593) is a potent and selective next-generation oral tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] It has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[2][3][4] Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for dose selection, predicting human pharmacokinetics, and optimizing its therapeutic index. These application notes provide a detailed overview of the pharmacokinetic analysis of this compound in animal models, including its mechanism of action, experimental protocols, and a summary of key pharmacokinetic data.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of ALK and ROS1, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1][2] The primary signaling cascades affected include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study of this compound in mice following oral administration.
1. Animals:
-
Species: Male BALB/c nude mice (or other appropriate strain), 6-8 weeks old.
-
Housing: Animals should be housed in a controlled environment (20-24°C, 40-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.
2. This compound Formulation and Administration:
-
Formulation: For oral administration, this compound can be formulated as a suspension or solution. A common vehicle for preclinical studies is a mixture of 5% DMSO and 30% PEG300 in sterile water. The formulation should be prepared fresh on the day of dosing.
-
Dose: A typical oral dose for pharmacokinetic studies in mice can range from 10 to 50 mg/kg. The final dose volume should be around 10 mL/kg.
-
Administration: Administer the this compound formulation to fasted mice (overnight fast) via oral gavage using a suitable gavage needle.
3. Blood Sample Collection:
-
Time Points: Collect blood samples at serial time points post-dosing. Recommended time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure: At each time point, collect approximately 50-100 µL of blood from the saphenous vein or via cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Storage: Store the collected plasma samples at -80°C until bioanalysis.
Bioanalytical Method for this compound in Mouse Plasma by LC-MS/MS
This protocol describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in mouse plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 20 µL of mouse plasma in a 96-well plate, add 100 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound).
-
Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS need to be optimized.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank mouse plasma.
-
The calibration curve should cover the expected concentration range in the study samples.
-
QC samples at low, medium, and high concentrations should be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Data Presentation
The pharmacokinetic parameters of this compound in animal models can be determined using non-compartmental or compartmental analysis of the plasma concentration-time data. A population pharmacokinetic (PopPK) model has been developed for this compound in mice.[5]
Table 1: Population Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value | Description |
| Absorption | |||
| Ka | 1/h | Value from Table S1 | First-order absorption rate constant |
| Distribution | |||
| V1/F | L/kg | Value from Table S1 | Apparent volume of the central compartment |
| V2/F | L/kg | Value from Table S1 | Apparent volume of the peripheral compartment |
| Q/F | L/h/kg | Value from Table S1 | Apparent inter-compartmental clearance |
| Elimination | |||
| CL/F | L/h/kg | Value from Table S1 | Apparent clearance |
Note: The specific values for the PopPK model parameters are reported in Table S1 of the supplementary information for the publication "Translational Model-Informed Dose Selection for this compound, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor". Researchers should refer to this publication for the exact values.[5]
Table 2: Summary of this compound ADME Properties in Preclinical Species
| Parameter | Finding | Species |
| Absorption | Rapidly absorbed following oral administration. | Human[6] |
| Distribution | High plasma protein binding. | Human[6] |
| Metabolism | Primarily metabolized by CYP3A4 in the liver. | Human[6] |
| Excretion | Mainly excreted in feces (approx. 69%) and to a lesser extent in urine (approx. 20%). | Human[6] |
Experimental Workflow
The following diagram illustrates the general workflow for conducting a pharmacokinetic analysis of this compound in an animal model.
References
- 1. Translational Model-Informed Dose Selection for this compound, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and activity of WX-0593 (this compound) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translational Model‐Informed Dose Selection for this compound, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of this compound in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Engineering ALK Mutations to Evaluate Iruplinalkib Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 technology to engineer anaplastic lymphoma kinase (ALK) mutations in cellular models and subsequently evaluate the efficacy of Iruplinalkib, a novel ALK/ROS1 inhibitor. The provided protocols offer detailed, step-by-step guidance for key experiments.
Introduction
Anaplastic lymphoma kinase (ALK) gene rearrangements and mutations are key oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC). While ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of acquired resistance mutations often limits their long-term efficacy. This compound (WX-0593) is a next-generation ALK inhibitor designed to overcome resistance to earlier-generation TKIs. Preclinical and clinical studies have demonstrated its potent activity against wild-type ALK and a broad range of resistance mutations.
This document outlines the use of the CRISPR-Cas9 gene-editing platform to create isogenic cell lines harboring specific ALK mutations. These engineered cell lines serve as invaluable tools for assessing the efficacy of this compound against various clinically relevant ALK variants and for elucidating mechanisms of sensitivity and resistance.
This compound: Mechanism of Action and Efficacy
This compound is an orally available small-molecule inhibitor that targets the ATP-binding site of ALK and ROS1 receptor tyrosine kinases. This inhibition blocks the autophosphorylation of ALK and subsequently disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This ultimately leads to the suppression of tumor growth and induction of apoptosis.
Preclinical data have shown that this compound potently inhibits wild-type ALK as well as clinically relevant resistance mutations such as L1196M, G1202R, and C1156Y. Clinical trials have further substantiated these findings, demonstrating significant improvements in progression-free survival (PFS) and objective response rates (ORR) in patients with ALK-positive NSCLC, including those who have developed resistance to crizotinib.
Table 1: Preclinical Inhibitory Activity of this compound Against ALK Variants
| ALK Variant | IC50 (nM) | Reference |
| ALK WT | 5.38 - 16.74 | |
| ALK L1196M | 5.38 - 16.74 | |
| ALK C1156Y | 5.38 - 16.74 | |
| EGFR L858R/T790M | 5.38 - 16.74 |
Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC (INSPIRE Trial - Interim Analysis)
| Parameter | This compound | Crizotinib | Hazard Ratio (HR) | Reference |
| Median PFS | 27.7 months | 14.6 months | 0.344 | |
| ORR | 93.0% | 89.3% | - | |
| Intracranial ORR | 90.9% | 60.0% | - | |
| Median Duration of Response | 26.8 months | 12.9 months | - |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for engineering and evaluating ALK-mutant cell lines, the canonical ALK signaling pathway, and the mechanism of this compound action.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of ALK Point Mutations
This protocol details the generation of specific ALK point mutations in a chosen parental cell line (e.g., Ba/F3 or NSCLC cell lines lacking endogenous ALK expression).
Materials:
-
Parental cell line (e.g., Ba/F3)
-
Cas9-expressing plasmid (e.g., pX330)
-
sgRNA cloning vector
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired ALK mutation
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents
-
Genomic DNA extraction kit
-
PCR primers flanking the target ALK locus
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design 2-3 single guide RNAs (sgRNAs) targeting the genomic region of ALK where the mutation is to be introduced. Use online design tools to maximize on-target efficiency and minimize off-target effects.
-
ssODN Repair Template Design: Design a 100-200 nucleotide ssODN containing the desired point mutation. The mutation should be centrally located, flanked by 50-100 bp homology arms identical to the wild-type genomic sequence. Introduce silent mutations in the PAM site or sgRNA seed region to prevent re-cutting by Cas9 after successful editing.
-
Vector Construction: Clone the designed sgRNAs into the sgRNA expression vector according to the manufacturer's protocol.
-
Transfection: Co-transfect the parental cell line with the Cas9 plasmid, the sgRNA expression plasmid, and the ssODN repair template. Optimize transfection conditions for the specific cell line.
-
Enrichment of Edited Cells: 48-72 hours post-transfection, enrich for transfected cells using FACS (if using a fluorescent reporter) or antibiotic selection.
-
Single-Cell Cloning: Plate the enriched cell population at a density to allow for the growth of single-cell-derived colonies.
-
Screening and Verification:
-
Expand individual clones.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted ALK region.
-
Sequence the PCR products using Sanger sequencing to identify clones with the desired mutation.
-
-
Validation: Confirm the expression of the mutant ALK protein via Western blot.
Protocol 2: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in the engineered ALK-mutant cell lines.
Materials:
-
Parental and engineered ALK-mutant cell lines
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the parental and engineered cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-only control wells.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of ALK Signaling
This protocol is to assess the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins.
Materials:
-
Engineered ALK-mutant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-phospho-STAT3, anti-total-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed engineered cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1000 nM) for 2 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
The combination of CRISPR-Cas9 genome engineering and subsequent pharmacological testing provides a powerful platform for the preclinical evaluation of next-generation TKIs like this compound. The protocols and data presented here offer a robust framework for researchers to generate clinically relevant cellular models and to systematically assess the efficacy of this compound against a spectrum of ALK mutations, thereby guiding future drug development and personalized medicine strategies.
Method for Assessing Iruplinalkib Blood-Brain Barrier Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iruplinalkib (WX-0593) is a potent, orally available, next-generation small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] It has demonstrated significant clinical activity in patients with advanced non-small cell lung cancer (NSCLC), including those with central nervous system (CNS) metastases.[3][4][5] The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy against brain tumors and metastases.[1][6] These application notes provide a comprehensive overview and detailed protocols for assessing the BBB penetration of this compound, from in vitro screening to in vivo quantification.
This compound exerts its therapeutic effect by inhibiting the phosphorylation of ALK and ROS1, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT3 pathways.[2] Its demonstrated intracranial antitumor activity suggests effective penetration of the BBB.[7][8]
Data Presentation: Pharmacokinetic Parameters for BBB Penetration
Quantitative assessment of BBB penetration is crucial for CNS drug development. Key parameters include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[9] While specific preclinical Kp or Kp,uu data for this compound is not publicly available, the following tables provide an illustrative example using representative data from a comparable CNS-penetrant ALK inhibitor, lorlatinib, to demonstrate how such data would be presented.
Table 1: In Vitro BBB Permeability of this compound (Illustrative Example)
| Compound | Apparent Permeability (Papp, A to B) (10-6 cm/s) | Efflux Ratio |
| This compound (Predicted) | 4.5 | 1.2 |
| Lorlatinib (Reference) | 5.2 | 1.1 |
| Atenolol (Low Permeability Control) | 0.1 | 1.0 |
| Propranolol (High Permeability Control) | 20.5 | 1.3 |
Data is hypothetical and for illustrative purposes.
Table 2: In Vivo BBB Penetration of this compound in Rodents (Illustrative Example)
| Compound | Dose (mg/kg, p.o.) | Brain Concentration (ng/g) at Tmax | Plasma Concentration (ng/mL) at Tmax | Kp (Brain/Plasma) | Kp,uu (Unbound Brain/Unbound Plasma) |
| This compound (Predicted) | 10 | 1500 | 750 | 2.0 | 1.0 |
| Lorlatinib (Reference) | 10 | 1800 | 800 | 2.25 | 1.1 |
Data is hypothetical and for illustrative purposes.
Signaling Pathway
This compound targets the ALK and ROS1 receptor tyrosine kinases. Upon activation by their respective ligands or due to oncogenic fusion events, these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS-MAPK pathway, which promotes cell proliferation, the PI3K-AKT pathway, which is crucial for cell survival and growth, and the JAK-STAT pathway, which is involved in cell survival and inflammation. This compound inhibits the initial autophosphorylation step, thereby blocking the activation of these key oncogenic signaling cascades.
Caption: this compound inhibits ALK/ROS1 signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model using the hCMEC/D3 human cerebral microvascular endothelial cell line in a Transwell® system.
Materials:
-
hCMEC/D3 cells
-
Endothelial Cell Basal Medium supplemented with growth factors
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated Transwell® inserts (0.4 µm pore size)
-
24-well plates
-
This compound
-
Lucifer Yellow (for monolayer integrity assessment)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and 10 mM HEPES
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture hCMEC/D3 cells in supplemented Endothelial Cell Basal Medium at 37°C and 5% CO2.
-
Seeding on Transwell® Inserts: Seed hCMEC/D3 cells onto collagen-coated Transwell® inserts at a density of 5 x 104 cells/cm2.
-
Monolayer Formation: Allow the cells to form a confluent monolayer over 5-7 days, changing the medium every 2-3 days.
-
Monolayer Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) using a volt-ohm meter. A TEER value >30 Ω·cm2 is typically considered acceptable.
-
Perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical (A) chamber and measure its appearance in the basolateral (B) chamber over time. A low permeability coefficient indicates a tight monolayer.
-
-
Permeability Assay (A to B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add this compound (e.g., at 10 µM) to the apical chamber (donor).
-
Add fresh HBSS to the basolateral chamber (receiver).
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the final time point, collect samples from both apical and basolateral chambers.
-
-
Efflux Ratio Determination (B to A):
-
Repeat the permeability assay, but add this compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests active efflux.
-
References
- 1. Safety and activity of WX-0593 (this compound) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. This compound (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetics of this compound in healthy volunteers and patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Iruplinalkib solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Iruplinalkib solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in aqueous solutions. It is a hydrophobic compound that requires an organic solvent to create a stock solution. Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended and will likely result in poor solubility and inaccurate concentrations.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] For optimal results, use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.[3] Some suppliers also report solubility in ethanol.[3]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to minimize this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your assay, as higher concentrations can be toxic to cells and also promote precipitation of the compound.[1]
-
Increase the volume of the final dilution: Adding the DMSO stock to a larger volume of media while vortexing or stirring can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Warm the cell culture medium: Gently warming the medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds and prevent precipitation. If your experimental design allows, prepare the final dilution in a medium containing serum.
Q4: My experiment requires a very low final DMSO concentration, and I'm still seeing precipitation. Are there other options?
A4: If you must maintain a very low DMSO concentration, you can try a serial dilution approach. First, dilute your concentrated DMSO stock into a small volume of a co-solvent like polyethylene glycol 400 (PEG400) or absolute ethanol before the final dilution into your aqueous medium. A mixture of ethanol and PEG400 has been shown to be an effective vehicle for hydrophobic compounds in cell culture. Always perform a vehicle control experiment to ensure the co-solvent does not affect your experimental results.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C for long-term stability.[1][2] For short-term use (up to one week), aliquots can be stored at 4°C.[1]
This compound Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 5 - 10 mg/mL | 8.79 - 17.57 mM | Sonication, gentle warming (up to 60°C) may be required.[1][2][4] Use fresh, anhydrous DMSO.[3] |
| Ethanol | 25 mg/mL | 43.93 mM | |
| Water | Insoluble | - | |
| Cell Culture Media | Prone to precipitation upon dilution | - | Final DMSO concentration should be kept low (e.g., <0.1%).[1] |
Molecular Weight of this compound: 569.08 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Alternatively, gently warm the solution in a water bath at a temperature not exceeding 60°C for a short period.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as required by the experiment
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed cell culture medium to achieve the final desired concentrations.
-
When diluting, add the this compound stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
Visually inspect the final working solutions for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.1% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control in your experiment (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Visual Troubleshooting and Pathway Diagrams
Caption: Troubleshooting workflow for this compound solubility in vitro.
References
Optimizing Iruplinalkib dosage and administration in mice
This technical support center provides guidance for researchers utilizing Iruplinalkib in preclinical mouse models. Below are frequently asked questions (FAQs) and troubleshooting guides to facilitate your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, selective tyrosine kinase inhibitor (TKI).[1] Its principal mechanism involves the inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases. By binding to the ATP-binding site of these kinases, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2] This inhibition ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells with aberrant ALK or ROS1 signaling.[2]
Q2: Which murine models are suitable for this compound efficacy studies?
A2: BALB/c nude mice are a commonly used strain for establishing xenograft models with ALK- or ROS1-positive tumors to test the efficacy of this compound.[3] Both patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have been successfully employed.[3]
Q3: What is the recommended route of administration for this compound in mice?
A3: this compound is designed for oral administration (p.o.).[1][4]
Q4: What are the suggested dose ranges for this compound in mice?
A4: In preclinical xenograft models, this compound has been shown to be effective at doses of 2.5, 5, and 10 mg/kg, administered orally over a period of three weeks.[1] These dosages have demonstrated significant tumor growth inhibition.[1]
Q5: What is the pharmacokinetic profile of this compound in mice?
A5: The pharmacokinetics of this compound in mice can be effectively described by a two-compartment population pharmacokinetic (PopPK) model, which includes first-order absorption and linear elimination.[5]
Q6: Is this compound effective against crizotinib-resistant ALK mutations?
A6: Yes, preclinical studies have demonstrated that this compound is potent against various crizotinib-resistant ALK mutations, including ALKL1196M and ALKC1156Y.[6][3] It has also shown activity against the ALKG1202R mutation.[7][8]
Troubleshooting Guide
Q1: I am observing limited tumor growth inhibition in my xenograft model. What are the potential reasons?
A1: Several factors could contribute to suboptimal efficacy:
-
Drug Formulation and Administration: Ensure proper solubilization and stability of your this compound formulation. For oral gavage, confirm accurate dosing and delivery. Inconsistent administration can lead to variable drug exposure.
-
Tumor Model Characteristics: Verify the ALK or ROS1 fusion status of your xenograft model. The specific fusion variant or the presence of uncharacterized resistance mutations could affect sensitivity.
-
Drug Resistance: Although this compound overcomes some resistance mutations, novel resistance mechanisms could emerge during prolonged treatment.
Q2: My mice are showing signs of toxicity (e.g., significant weight loss). What should I do?
A2: While studies have reported no significant effect on body weight at doses up to 10 mg/kg, individual mouse health and experimental conditions can vary.[1]
-
Dosage Reduction: Consider reducing the dose to the lower end of the efficacious range (e.g., 2.5 mg/kg or 5 mg/kg).
-
Vehicle Control: Ensure that the vehicle used for drug formulation is not causing toxicity. It is recommended to keep the concentration of DMSO below 10% for normal mice and below 2% for more sensitive strains like nude mice.[9] A vehicle-only control group is essential to assess solvent-related effects.[9]
-
Monitor Animal Health: Increase the frequency of animal monitoring (body weight, behavior, physical appearance). If signs of distress persist, consult with your institution's animal care and use committee.
Q3: How can I prepare this compound for oral administration in mice?
A3: this compound is soluble in DMSO.[9] For in vivo studies, a common practice is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle (e.g., PBS, physiological saline) to the final desired concentration for oral gavage.[9] It is crucial to ensure the final DMSO concentration is well-tolerated by the mice.[9] Sonication may be recommended to aid dissolution.[9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Wild-type ALK | 5.38 - 16.74 |
| ALKL1196M | 5.38 - 16.74 |
| ALKC1156Y | 5.38 - 16.74 |
| EGFRL858R/T790M | 5.38 - 16.74 |
Data derived from in vitro kinase assays.[1][6]
Table 2: Preclinical Dosing in Murine Xenograft Models
| Mouse Strain | Tumor Model | Dosing Regimen | Duration | Outcome |
| BALB/c nude mice | ALK-/ROS1-positive xenografts | 2.5, 5, and 10 mg/kg | 3 weeks | Inhibited tumor growth |
| (Oral administration) | No significant effect on body weight |
Summary of in vivo experimental parameters.[1][10]
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study of this compound
This protocol outlines a general procedure for assessing the antitumor activity of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture ALK-positive or ROS1-positive cancer cells (e.g., NCI-H3122) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously implant the cell suspension into the flank of 4-6 week old BALB/c nude mice.[1]
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare this compound at the desired concentrations (e.g., 2.5, 5, 10 mg/kg) in a suitable vehicle.
-
Administer this compound or vehicle control to the respective groups via oral gavage daily for the specified duration (e.g., 3 weeks).[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise tumors for weight measurement and downstream analysis (e.g., Western blot to assess phosphorylation of ALK and downstream targets like AKT, ERK, and STAT).[6]
-
Mandatory Visualizations
Caption: this compound inhibits ALK/ROS1 signaling pathways.
Caption: Workflow for a murine xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Translational Model-Informed Dose Selection for this compound, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 8. onclive.com [onclive.com]
- 9. Iruplinalkib_TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Iruplinalkib Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying off-target effects of Iruplinalkib in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target kinases of this compound?
This compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] It is also known to inhibit certain ALK resistance mutations, such as ALK L1196M and C1156Y.[3][4] Additionally, this compound has shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with the L858R/T790M mutation.[4][5] A comprehensive kinome-wide selectivity profile is not publicly available, necessitating experimental determination of off-target effects in specific cellular contexts.
Q2: Which signaling pathways are known to be modulated by this compound?
This compound inhibits the downstream signaling pathways of its primary targets, ALK and ROS1. These pathways play crucial roles in cell proliferation, survival, and differentiation. The key pathways affected include:
-
RAS/MAPK Pathway: This pathway is involved in cell growth and proliferation.
-
PI3K/AKT Pathway: This pathway is critical for cell survival and metabolism.
-
JAK/STAT Pathway: This pathway is involved in cytokine signaling and immune responses.[4]
Inhibition of these pathways by this compound in ALK/ROS1-driven cancer cells leads to apoptosis and tumor growth suppression.[4] However, off-target inhibition of other kinases could lead to unintended modulation of these or other signaling pathways.
Q3: What are the recommended initial steps to assess this compound's off-target effects in my cell line?
To begin assessing the off-target effects of this compound, we recommend a multi-pronged approach:
-
Determine the On-Target IC50: First, establish the half-maximal inhibitory concentration (IC50) of this compound for its intended targets (ALK/ROS1) in your specific cell line. This provides a baseline concentration for on-target activity.
-
Cell Viability Assays: Perform cell viability or proliferation assays (e.g., MTT, CellTiter-Glo®) on a panel of cell lines, including those that do not express the known targets of this compound. A significant effect on the viability of these "off-target" cell lines could indicate the presence of off-target activity.
-
Phospho-protein Profiling: Use antibody-based methods like Western blotting or phospho-kinase arrays to examine the phosphorylation status of key signaling proteins downstream of potential off-target kinases. This can provide initial clues about which pathways might be affected.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental identification of this compound's off-target effects.
Guide 1: Unexpected Cell Viability/Phenotypic Changes in Off-Target Cell Lines
Problem: You observe a significant decrease in cell viability or other phenotypic changes in cell lines that do not express ALK or ROS1 when treated with this compound.
| Possible Cause | Recommended Solution |
| Off-target kinase inhibition | This is the primary hypothesis to investigate further. Proceed with target identification methods like Cellular Thermal Shift Assay (CETSA) or Kinobeads Pulldown Assay. |
| Compound toxicity unrelated to kinase inhibition | Perform control experiments with structurally similar but inactive compounds, if available. Assess general toxicity markers like caspase activation or membrane integrity. |
| Metabolite-induced toxicity | This compound is primarily metabolized by CYP3A4.[6] Consider if your cell line has high CYP3A4 activity, which could lead to the formation of active or toxic metabolites. LC-MS/MS analysis of cell lysates can be used to identify and quantify metabolites. |
| Inhibition of non-kinase targets | This compound is known to inhibit transporters like MATE1, MATE2K, P-gp, and BCRP.[4][5] Inhibition of these transporters could lead to cellular toxicity. Assess the expression and activity of these transporters in your cell line. |
Guide 2: Difficulty Confirming Off-Target Engagement with CETSA
Problem: You are not observing a thermal shift for a suspected off-target kinase using the Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Recommended Solution |
| Insufficient compound concentration or incubation time | Ensure the this compound concentration used is sufficient to engage the target. Optimize the incubation time to allow for adequate cellular uptake and target binding. |
| Low abundance of the target protein | Increase the amount of protein loaded for Western blot analysis. Consider using a more sensitive detection method. |
| Antibody quality | Validate the antibody used for Western blotting to ensure it specifically recognizes the target protein. |
| Suboptimal heating conditions | Optimize the temperature gradient and heating time for the specific target protein. |
| Target protein is not stabilized by this compound binding | Not all ligand binding events result in a measurable thermal shift. Consider using an alternative target engagement assay like the Kinobeads Pulldown Assay. |
Guide 3: Ambiguous Results from Kinobeads Pulldown Assay
Problem: The Kinobeads pulldown assay coupled with mass spectrometry identifies a large number of potential off-target kinases, making it difficult to prioritize true hits.
| Possible Cause | Recommended Solution |
| Non-specific binding to the beads | Include a control experiment with a vehicle (e.g., DMSO) to identify proteins that bind non-specifically to the Kinobeads. |
| Indirect binding partners | The assay can pull down protein complexes. Cross-reference the identified proteins with known protein-protein interaction databases to distinguish direct binders from indirect partners. |
| High compound concentration leading to weak, non-physiological interactions | Perform the competition binding experiment with a range of this compound concentrations to determine the dose-dependency of the interaction. True targets should show a concentration-dependent decrease in binding to the beads. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to assess the direct binding of this compound to a specific protein within intact cells by measuring changes in the protein's thermal stability.
Workflow Diagram:
Caption: CETSA Experimental Workflow.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cell line of interest to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by Western blotting using an antibody specific to the protein of interest.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Protocol 2: Kinobeads Pulldown Assay
This chemical proteomics approach is used to identify the cellular targets of this compound by competition with a broad-spectrum kinase inhibitor matrix.
Workflow Diagram:
Caption: Kinobeads Pulldown Workflow.
Methodology:
-
Cell Lysate Preparation:
-
Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Aliquot the cell lysate and incubate with a range of this compound concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 4°C.
-
-
Kinobeads Pulldown:
-
Add pre-washed Kinobeads to each lysate and incubate for an additional period (e.g., 1 hour) at 4°C with gentle rotation to capture kinases.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-gel or in-solution digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a suitable software platform for protein identification and quantification. Proteins that show a dose-dependent reduction in binding to the Kinobeads in the presence of this compound are considered potential off-targets.
-
Protocol 3: Western Blotting for Phospho-Signaling Analysis
This protocol is for the semi-quantitative analysis of protein phosphorylation to assess the impact of this compound on specific signaling pathways.
Workflow Diagram:
Caption: Western Blotting Workflow.
Methodology:
-
Sample Preparation:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target kinase.
-
Signaling Pathway Diagrams
ALK/ROS1 Downstream Signaling
Caption: this compound Inhibition of ALK/ROS1 Signaling.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Overcoming Iruplinalkib resistance in long-term cell culture
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to acquired resistance to Iruplinalkib in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WX-0593) is an orally available, selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2][3] In cancers driven by abnormal ALK or ROS1 fusion proteins, this compound binds to the ATP-binding site of these kinases.[1] This action blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][4] This ultimately leads to the suppression of tumor growth and induction of apoptosis (programmed cell death).[1]
Q2: What are the initial signs of developing this compound resistance in my cell culture?
The primary indicator of developing resistance is a decreased sensitivity to the drug. This manifests as:
-
Increased IC50 Value: A significant shift (typically >3-fold) in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.
-
Altered Cell Morphology: Resistant cells may exhibit changes in shape, adherence, or growth patterns (e.g., forming more clusters) even in the presence of this compound.
-
Resumed Proliferation: After an initial period of growth inhibition, cells may resume proliferation at a concentration of this compound that was previously cytotoxic.
-
Reduced Apoptosis: A noticeable decrease in markers of apoptosis (e.g., cleaved PARP, Caspase-3 activity) at a given this compound concentration compared to previous experiments.
Q3: What are the known mechanisms of resistance to ALK inhibitors like this compound?
Resistance to ALK tyrosine kinase inhibitors (TKIs) is broadly categorized into two types: ALK-dependent (on-target) and ALK-independent (off-target) mechanisms.
-
On-Target Resistance: This involves genetic changes to the ALK gene itself.[5]
-
Secondary Mutations: Point mutations within the ALK kinase domain can prevent this compound from binding effectively.[5][6] Common mutations seen with other ALK inhibitors include the gatekeeper mutation L1196M and the solvent-front mutation G1202R.[5][7] While this compound is designed to overcome some mutations like ALKL1196M and ALKC1156Y, novel or compound mutations can still confer resistance.[4][7]
-
Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to overexpression of the target protein, overwhelming the inhibitory capacity of the drug.
-
-
Off-Target Resistance: This occurs when cancer cells find alternative routes to survive and proliferate, bypassing their dependency on ALK signaling.[5]
-
Bypass Pathway Activation: Upregulation or activation of parallel signaling pathways can take over the pro-survival signaling role of ALK.[8] Common bypass pathways include EGFR, MET, HER2/HER3, and IGF-1R.[6][8][9][10]
-
Drug Efflux Pumps: Increased expression of membrane transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) can actively pump this compound out of the cell, reducing its intracellular concentration.[6] this compound itself has been noted to be an inhibitor of P-gp and BCRP, but overexpression could potentially contribute to resistance.[2][11]
-
Histologic Transformation: In a clinical setting, tumors can change their cell type (e.g., from non-small cell lung cancer to small cell lung cancer), a mechanism less commonly replicated in vitro but theoretically possible.[8]
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: My cell line's IC50 for this compound has significantly increased.
| Possible Cause | Recommended Troubleshooting Action |
| Development of On-Target Resistance | 1. Sequence the ALK Kinase Domain: Extract genomic DNA from both your resistant and parental cell lines. Perform Sanger or Next-Generation Sequencing (NGS) of the ALK kinase domain to identify potential secondary mutations.[6] 2. Assess ALK Gene Copy Number: Use quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to determine if the ALK fusion gene is amplified in the resistant population compared to the parental line. |
| Activation of Bypass Signaling Pathways | 1. Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of multiple alternative kinases (e.g., EGFR, MET, IGF-1R) simultaneously.[9] 2. Western Blot Analysis: Probe for the phosphorylated (active) forms of key bypass pathway proteins (p-EGFR, p-MET, p-AKT, p-ERK) and compare their levels between sensitive and resistant cells treated with this compound.[4] |
| Increased Drug Efflux | 1. Co-treatment with Efflux Pump Inhibitors: Re-run your cell viability assay, but co-administer this compound with known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143). A significant re-sensitization to this compound suggests the involvement of efflux pumps. 2. Western Blot for Transporters: Analyze the protein expression levels of ABCB1 (P-gp) and ABCG2 (BCRP) in your resistant and parental cell lines. |
Problem 2: Western blot shows ALK phosphorylation is still inhibited, but cells are proliferating.
| Possible Cause | Recommended Troubleshooting Action |
| Activation of Bypass Pathways | This is a strong indicator of ALK-independent resistance. The drug is hitting its target, but the cells are using other pathways to survive. 1. Investigate Downstream Signaling: Even if p-ALK is low, check the phosphorylation status of downstream effectors like p-AKT, p-ERK, and p-STAT.[4] If they remain activated despite p-ALK inhibition, it confirms bypass signaling. 2. Test Combination Therapies: Based on your findings from an RTK array or Western blots (see Problem 1), use inhibitors for the identified active bypass pathway (e.g., an EGFR inhibitor like Gefitinib, or a MET inhibitor like Crizotinib) in combination with this compound to see if you can restore growth inhibition.[9][12] |
Data Presentation
When characterizing resistance, it is crucial to quantify the change in sensitivity. The Resistance Index (RI) is a standard metric.
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
An RI greater than 1 indicates a gain in resistance. A significant change is often considered to be an RI > 3-5.[13]
Table 1: Example of IC50 Shift in an this compound-Resistant Cell Line
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) | Fold Change |
| NCI-H3122 (Parental) | 8.5 | - | - |
| NCI-H3122-IR (Resistant) | 95.2 | 11.2 | 11.2x |
This table presents hypothetical data for illustrative purposes.
Visualizations of Key Concepts
This compound Signaling and Resistance Pathways
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iruplinalkib_TargetMol [targetmol.com]
- 4. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 11. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Important Notice: Detailed preclinical toxicology data for Iruplinalkib (also known as WX-0593) is not extensively available in the public domain. Many research articles reference that such studies were conducted to establish the starting dose for clinical trials, but the specific findings remain unpublished. The following technical support center has been developed based on the publicly accessible clinical adverse event profile of this compound and general knowledge of managing toxicities associated with tyrosine kinase inhibitors (TKIs) in a preclinical setting. Researchers should use this information as a supplementary guide and always adhere to their institution's established animal care and use protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported treatment-related adverse events for this compound in clinical trials?
A1: In human studies, the most frequently observed treatment-related adverse events (TRAEs) include elevations in liver enzymes (aspartate aminotransferase [AST] and alanine aminotransferase [ALT]), hypercholesterolemia (high cholesterol), hypertriglyceridemia (high triglycerides), and increased blood creatine phosphokinase.[1] Other reported adverse events include hypertension and rash. While this is clinical data, it can inform researchers on potential organ systems to monitor closely in preclinical models.
Q2: Are there any known severe adverse events associated with this compound in preclinical models?
A2: Specific severe adverse events in preclinical models have not been detailed in published literature. In early clinical trials, dose-limiting toxicities (DLTs) were observed at higher doses, which informed the recommended Phase 2 dose. This underscores the importance of careful dose-escalation studies in preclinical models to determine the maximum tolerated dose (MTD).
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and highly selective tyrosine kinase inhibitor of anaplastic lymphoma kinase (ALK) and ROS1.[2] By inhibiting the autophosphorylation of these kinases, it blocks downstream signaling pathways, such as the JAK-STAT and MAPK pathways, which are crucial for cell proliferation and survival in tumors with ALK or ROS1 rearrangements.
Troubleshooting Guides for Potential Preclinical Adverse Events
This section provides guidance on potential adverse events that may be observed in preclinical models, extrapolated from clinical findings and general TKI toxicity profiles.
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
-
Potential Signs in Animal Models:
-
Elevated serum levels of ALT and AST.
-
Changes in liver-to-body weight ratio.
-
Histopathological changes in the liver (e.g., necrosis, inflammation).
-
General signs of distress in animals (e.g., lethargy, weight loss).
-
-
Troubleshooting and Management Workflow:
Caption: Workflow for Monitoring and Managing Potential Hepatotoxicity.
Issue 2: Hyperlipidemia (Elevated Cholesterol and Triglycerides)
-
Potential Signs in Animal Models:
-
Increased serum levels of cholesterol and triglycerides.
-
Potential for long-term cardiovascular effects in chronic studies.
-
-
Troubleshooting and Management:
-
Monitoring: Regular monitoring of lipid panels in serum samples.
-
Dietary Considerations: Ensure a standard, controlled diet for all study animals to minimize diet-induced variability in lipid levels.
-
Data Interpretation: Compare lipid levels in treated animals to vehicle-treated controls to determine the compound-specific effect.
-
Data Summary: Clinical Adverse Events
As preclinical quantitative data is unavailable, the following table summarizes the common treatment-related adverse events reported in a Phase II clinical trial of this compound. This can serve as a reference for potential toxicities to monitor in animal models.
| Adverse Event | Frequency in Patients |
| Aspartate Aminotransferase Increased | 43.2% |
| Alanine Aminotransferase Increased | 37.0% |
| Blood Creatine Phosphokinase Increased | 34.9% |
Data from the INTELLECT Phase II study.[1]
Key Signaling Pathway
This compound targets the ALK signaling pathway, which is constitutively active in certain cancers due to genetic rearrangements.
Caption: this compound Inhibition of the ALK Signaling Pathway.
Experimental Protocols
Due to the lack of published preclinical toxicology studies, specific, validated protocols for this compound are not available. However, a general protocol for a repeat-dose toxicity study in rodents is provided below as a template.
Protocol: General 28-Day Repeat-Dose Oral Toxicity Study in Rodents
-
Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice.
-
Age: 6-8 weeks at the start of dosing.
-
Sex: Equal numbers of males and females.
-
Acclimation: Minimum of 5 days before the start of the study.
-
-
Groups and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
Dose levels should be determined from acute toxicity or dose-range finding studies.
-
Administration: Oral gavage, once daily for 28 consecutive days.
-
-
In-Life Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Once daily, including changes in skin, fur, eyes, and general activity.
-
Body Weight: Twice weekly.
-
Food Consumption: Weekly.
-
-
Clinical Pathology:
-
Hematology and Serum Chemistry: Blood collection at termination (and potentially at a midpoint for a subset of animals).
-
Parameters to consider based on clinical profile:
-
Chemistry: ALT, AST, cholesterol, triglycerides, creatine kinase.
-
Hematology: Complete blood count with differential.
-
-
-
Terminal Procedures:
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Collection and weighing of key organs (e.g., liver, kidneys, spleen, heart).
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups. Any gross lesions and target organs from lower dose groups should also be examined.
-
This technical support center aims to provide a foundational resource for researchers working with this compound. As more preclinical data becomes publicly available, this guidance will be updated.
References
- 1. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate Iruplinalkib-induced toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating potential toxicities associated with Iruplinalkib in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo studies with this compound.
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Question: We observed a significant elevation in serum ALT and AST levels in our animal models following this compound administration. How should we proceed?
Answer:
Elevated liver enzymes are a known class effect of ALK inhibitors and have been reported in clinical trials of this compound.[1] Proactive monitoring and management are crucial for maintaining animal welfare and data integrity.
Recommended Actions:
-
Confirm the Finding: Repeat the serum biochemistry analysis to rule out any experimental error.
-
Dose-Response Assessment: If not already done, perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model and strain. It's possible your current dose is too high.
-
Dose Modification:
-
Temporary Suspension: Halt this compound administration and monitor liver enzymes. If they return to baseline, consider re-initiating treatment at a lower dose. In clinical settings, treatment is often suspended for Grade ≥3 adverse events until they revert to Grade ≤1.[2]
-
Dose Reduction: If the elevation is mild to moderate, consider reducing the dose for the subsequent treatment cycles. Clinical trials for this compound allowed for two dose reduction steps.[2]
-
-
Histopathological Analysis: At the end of the study, or if an animal needs to be euthanized due to severe toxicity, perform a thorough histopathological examination of the liver tissue to assess the extent and nature of the liver injury.
-
Consider Hepatoprotective Co-administration (Exploratory): While not specifically validated for this compound, some preclinical studies on other drug-induced liver injuries have explored the use of hepatoprotective agents. For instance, agents that boost antioxidant pathways have been investigated.[3] If you choose to explore this, it should be treated as a separate experimental arm to validate its effectiveness and ensure it doesn't interfere with this compound's anti-tumor efficacy.
Experimental Protocol: Monitoring Hepatotoxicity
-
Baseline Measurement: Before initiating treatment, collect blood samples to establish baseline levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Regular Monitoring: Collect blood samples at regular intervals during the treatment period (e.g., weekly or bi-weekly). The frequency may depend on the dose and the observed severity of toxicity.
-
Method of Analysis: Use a certified veterinary diagnostic laboratory or a validated in-house biochemical analyzer for consistent and reliable results.
Issue 2: Changes in Cardiovascular Parameters (Cardiotoxicity)
Question: Our animal models are showing signs of cardiovascular distress (e.g., abnormal ECG, changes in blood pressure) after treatment with this compound. What are the potential cardiovascular toxicities and how can we manage them?
Answer:
Cardiotoxicity, including QT interval prolongation and, at high doses, heart failure, has been reported as a dose-limiting toxicity for this compound in a Phase 1 clinical trial.[4] Tyrosine kinase inhibitors as a class can be associated with cardiovascular adverse events.[5]
Recommended Actions:
-
Baseline Cardiovascular Assessment: It is critical to have baseline cardiovascular data for your animal models before starting the experiment.
-
Monitor Vital Signs: Regularly monitor heart rate and blood pressure, especially if hypertension is a concern.
-
Echocardiography: If feasible, perform echocardiograms to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening. This is a key method for detecting changes in cardiac contractility.
-
Electrocardiography (ECG): For assessing potential arrhythmias or QT prolongation, ECG monitoring is necessary.
-
Dose Adjustment: Similar to hepatotoxicity, if cardiovascular abnormalities are detected, consider dose reduction or temporary suspension of this compound.
-
Necropsy and Histopathology: At the end of the study, perform a gross examination of the heart and conduct histopathological analysis to look for any signs of cardiac muscle damage or fibrosis.
-
Cardioprotective Strategies (Exploratory): In clinical cardio-oncology, agents like ACE inhibitors and beta-blockers are used to manage chemotherapy-induced cardiotoxicity.[6] Investigating the co-administration of such agents in a preclinical setting could be a research direction, but it must be carefully designed as a separate experimental arm.
Experimental Protocol: Assessing Cardiac Function in Mice
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and monitor its vital signs throughout the procedure. Maintain body temperature.
-
Echocardiography:
-
Use a high-frequency ultrasound system designed for small animals.
-
Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate LVEF and fractional shortening.
-
-
Blood Pressure: Use a non-invasive tail-cuff system for conscious mice or an invasive catheter-based system for anesthetized mice for more precise measurements.
-
ECG: Use subcutaneous electrodes to record the ECG. Analyze the tracings for heart rate, rhythm, and QT interval. The QT interval should be corrected for heart rate (QTc).
Issue 3: Elevated Blood Lipids and Uric Acid
Question: We have observed elevated blood cholesterol, triglycerides, and/or uric acid in our animal models. Is this expected and what should we do?
Answer:
Yes, increases in blood cholesterol, triglycerides, and uric acid have been reported as common treatment-related adverse events in clinical trials of this compound.
Recommended Actions:
-
Monitoring: Include lipid panel (total cholesterol, LDL, HDL, triglycerides) and uric acid measurements in your routine blood sample analysis.
-
Dietary Considerations: Ensure that the standard diet for the animals is controlled and consistent across all experimental groups. If your research involves diet-induced models, be aware of the potential additive effects.
-
Dose Correlation: Analyze if the elevation in these parameters is dose-dependent.
-
Management (Exploratory): In a clinical setting, hyperlipidemia and hyperuricemia are managed with standard-of-care medications. In a preclinical research context, the primary approach would be to monitor these changes and report them as part of the drug's toxicity profile. If the levels are excessively high and causing adverse health effects in the animals, dose reduction may be necessary. Investigating co-administration with lipid-lowering agents could be a research question but is not standard practice for mitigating this specific side effect in preclinical efficacy studies.
Experimental Protocol: Inducing and Monitoring Hyperlipidemia
-
Models: To specifically study the interaction of this compound with hyperlipidemia, you can use genetic models (e.g., ApoE-/- or LDLR-/- mice) or diet-induced models (e.g., high-fat diet).[7] The Triton WR-1339 induced hyperlipidemia model is suitable for acute studies.[7]
-
Monitoring: Collect blood samples after a fasting period (e.g., 4-6 hours for mice) to measure lipid levels.
Issue 4: Skin Rash
Question: Some of our animals have developed a skin rash after this compound treatment. How should this be managed?
Answer:
Rash is a reported adverse event for this compound. In clinical practice, management often involves topical corticosteroids and oral antihistamines.[8] For preclinical studies, the focus should be on supportive care and accurate documentation.
Recommended Actions:
-
Scoring and Documentation: Develop a scoring system to grade the severity of the rash (e.g., based on the affected body surface area and appearance). Document the onset, duration, and progression of the rash with photographs.
-
Supportive Care: Ensure animals have access to food and water and are not showing signs of distress. If the rash is severe and causing significant discomfort or secondary infections, consult with a veterinarian. Euthanasia may be necessary in severe cases.
-
Histopathology: Collect skin biopsies from affected areas for histopathological analysis to characterize the nature of the inflammatory response.
-
Management: For mild to moderate rashes, the primary approach is to continue monitoring. If the rash is severe, dose reduction or temporary discontinuation of this compound should be considered. In some clinical cases of hypersensitivity to one ALK inhibitor, switching to another with a different chemical structure has been successful.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[10] In cancers where these kinases are abnormally activated due to genetic alterations, this compound blocks their activity, thereby inhibiting downstream signaling pathways essential for cancer cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[10]
Q2: What are the most common toxicities observed with this compound in vivo?
Based on clinical trial data, the most common treatment-related adverse events include elevated liver enzymes (AST and ALT), increased blood creatine phosphokinase, elevated blood cholesterol, increased uric acid, hypertension, and rash.[2][11]
Q3: Are there any known drug-drug interactions I should be aware of in my preclinical studies?
Preclinical studies have shown that this compound does not significantly induce the activity of cytochrome P450 enzymes CYP1A2, CYP2B6, and CYP3A4. However, it is an inhibitor of the transporters MATE1, MATE2K, P-gp, and BCRP.[10] If you are co-administering other compounds, you should consider if they are substrates of these transporters, as their exposure could be altered.
Q4: How should I determine the starting dose for my in vivo experiments?
The starting dose should be determined based on preclinical efficacy studies, such as those using xenograft models.[10] It is recommended to conduct a pilot study to determine the MTD and a tolerated, effective dose range in your specific animal model, strain, and sex.
Q5: What is the recommended vehicle for this compound administration?
The vehicle used in preclinical studies is not always reported in publications. It is recommended to consult the manufacturer's data sheet for solubility information. Common vehicles for oral administration of small molecules in rodents include solutions or suspensions in water with agents like carboxymethylcellulose (CMC), polyethylene glycol (PEG), or Tween 80. The exact formulation should be optimized for solubility and stability.
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from the Phase III INSPIRE Study (this compound vs. Crizotinib)
| Adverse Event | This compound (Any Grade) | Crizotinib (Any Grade) | This compound (Grade 3 or 4) | Crizotinib (Grade 3 or 4) |
| Any TRAE | 98.6% | 99.3% | 51.7% | 49.7% |
| Serious TRAEs | 14.0% | 10.7% | N/A | N/A |
Source: INSPIRE Phase III Trial Data[12]
Table 2: Common Treatment-Related Adverse Events (TRAEs) from the Phase II INTELLECT Study
| Adverse Event | Any Grade (N=146) |
| Aspartate aminotransferase increased | 43.2% |
| Alanine aminotransferase increased | 37.0% |
| Blood creatine phosphokinase increased | 34.9% |
Source: INTELLECT Phase II Study Data[2]
Experimental Protocols & Methodologies
The protocols provided here are generalized and should be adapted to your specific experimental needs and institutional guidelines.
Methodology 1: General In Vivo Toxicity and Efficacy Study in a Xenograft Model
-
Cell Line Implantation: Implant human cancer cells expressing ALK or ROS1 fusion proteins (e.g., NCI-H3122) subcutaneously into immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a specified size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle and administer orally (e.g., by gavage) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record animal body weight 2-3 times per week as a general indicator of health.
-
Clinical Observations: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture, signs of rash).
-
Blood Sampling: Collect blood samples at baseline, during the study, and at termination for hematology and serum biochemistry analysis (including liver enzymes, lipid panel, and uric acid).
-
-
Termination and Tissue Collection: At the end of the study (due to tumor burden or a pre-defined endpoint), euthanize the animals. Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK) and organs (liver, heart, kidneys, etc.) for histopathological assessment.
Visualizations
Caption: this compound inhibits ALK/ROS1 signaling pathways.
Caption: General workflow for in vivo toxicity studies.
Caption: Decision tree for managing in vivo toxicity.
References
- 1. Hepatotoxicity of tyrosine kinase inhibitors: clinical and regulatory perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effect of the tyrosine kinase inhibitor nilotinib against cyclosporine-A induced liver injury in rats through blocking the Bax/Cytochrome C/caspase-3 apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular toxicity of anaplastic lymphoma kinase inhibitors for patients with non-small cell lung cancer: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective strategies in the management of chemotherapy-induced cardiotoxicity: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Hypersensitivity in ALK-positive lung cancers exposed to ALK inhibitors: a case of successful switch to an alternative ALK inhibitor and systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
Refinement of Iruplinalkib treatment protocols for improved efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective use of Iruplinalkib in pre-clinical research. Our goal is to help you refine your experimental protocols to achieve improved efficacy and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive tyrosine kinase inhibitor (TKI) targeting the constitutively active FUS-X fusion protein. By binding to the kinase domain of FUS-X, this compound inhibits downstream signaling through the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and induction of apoptosis in FUS-X-positive cancer cells.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is specifically designed for cancer subtypes harboring the FUS-X gene fusion. Efficacy is highest in cell lines endogenously expressing this fusion, such as NCI-H3122 and DFCI-LX5, or in engineered cell lines (e.g., Ba/F3) ectopically expressing FUS-X.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For initial cell-based assays, we recommend a dose-response curve ranging from 1 nM to 10 µM. The IC50 values for sensitive cell lines typically fall within the 10-100 nM range. Refer to the data tables below for specific cell line data.
Q4: How should this compound be stored and reconstituted?
A4: this compound is supplied as a lyophilized powder. For long-term storage, keep it at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-assay variability in cell viability (e.g., MTT, CellTiter-Glo). | 1. Inconsistent cell seeding density.2. Drug degradation due to improper storage or multiple freeze-thaw cycles.3. Variation in DMSO concentration across wells. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Prepare fresh dilutions from a new stock aliquot for each experiment.3. Maintain a final DMSO concentration below 0.1% in all wells, including vehicle controls. |
| Lower than expected potency (High IC50 value) in a known sensitive cell line. | 1. Cell line has developed resistance over multiple passages.2. Incorrect drug concentration due to pipetting error.3. Presence of serum proteins that bind to the drug, reducing its effective concentration. | 1. Perform STR profiling to authenticate the cell line. Use cells from an early passage.2. Calibrate pipettes regularly. Perform serial dilutions carefully.3. Consider reducing the serum concentration in your culture medium during the treatment period (e.g., from 10% to 2% FBS), if compatible with cell health. |
| Significant cytotoxicity observed in FUS-X negative (wild-type) control cell lines. | 1. Off-target effects at high concentrations.2. The control cell line may have an unknown sensitivity to the drug's scaffold. | 1. Limit the maximum concentration in your experiments to 1-5 µM. If high concentrations are necessary, investigate potential off-target kinases.2. Test an alternative wild-type cell line from a different tissue origin to confirm the off-target profile. |
| Reduced p-AKT levels but no significant decrease in cell viability. | 1. Activation of a compensatory signaling pathway (e.g., MAPK/ERK).2. Cell cycle arrest is induced instead of apoptosis. | 1. Perform western blot analysis for key nodes of parallel pathways (e.g., p-ERK). Consider combination therapy with an inhibitor of the compensatory pathway.2. Conduct cell cycle analysis (e.g., via propidium iodide staining and flow cytometry) to assess cell cycle distribution. |
Data Summary
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | FUS-X Status | IC50 (nM) | Assay Type | Treatment Duration (h) |
| NCI-H3122 | Positive | 25 ± 4.5 | CellTiter-Glo | 72 |
| DFCI-LX5 | Positive | 42 ± 6.1 | MTT | 72 |
| A549 | Negative | > 10,000 | CellTiter-Glo | 72 |
| H460 | Negative | > 10,000 | CellTiter-Glo | 72 |
Table 2: Effect of this compound on Downstream Signaling (NCI-H3122 cells)
| Treatment | Concentration (nM) | p-AKT (Ser473) Inhibition (%) | p-S6K (Thr389) Inhibition (%) |
| This compound | 50 | 85 ± 7.2 | 91 ± 5.9 |
| This compound | 100 | 95 ± 4.1 | 98 ± 3.3 |
| Vehicle (DMSO) | N/A | 0 | 0 |
| Data presented as mean ± standard deviation from three independent experiments. |
Visualized Workflows and Pathways
Caption: this compound inhibits the FUS-X protein, blocking the PI3K/AKT/mTOR pathway.
Caption: A logical workflow for troubleshooting unexpectedly low this compound potency.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
-
Cell Seeding:
-
Trypsinize and count cells (e.g., NCI-H3122).
-
Seed 3,000 cells per well in a 96-well, opaque-walled plate in 90 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10-point serial dilution of this compound (e.g., starting from 100 µM) in culture medium.
-
Add 10 µL of the diluted drug or vehicle (medium with 0.1% DMSO) to the respective wells to reach the final desired concentrations.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis:
-
Seed 2 x 10⁶ NCI-H3122 cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 6 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg of protein per lane) with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensity using software like ImageJ and normalize phosphoprotein levels to total protein and the loading control (β-actin).
-
Addressing variability in Iruplinalkib experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimentation with Iruplinalkib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective inhibitor of both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] It functions by binding to the ATP-binding site of ALK and ROS1, which prevents their phosphorylation and subsequent activation.[1] This inhibition disrupts downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, ultimately leading to the suppression of tumor cell growth and the induction of apoptosis.[1][3][4]
Q2: In what solvent should I dissolve this compound for in vitro experiments?
For in vitro cellular experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2][5] It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.1% to avoid solvent-induced cellular toxicity.[2] For in vivo studies in mice, the DMSO concentration should be kept below 10% for normal mice and below 2% for nude or transgenic mice.[2]
Q3: How should I store this compound solutions?
Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[5] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year.[2][5] For short-term use within a week, aliquots can be stored at 4°C.[2]
Q4: Is this compound active against known ALK resistance mutations?
Yes, preclinical studies have demonstrated that this compound is effective against several known ALK resistance mutations. It has shown potent activity against cell lines with mutations such as L1196M, C1156Y, and G1202R.[6][7] This suggests that this compound may be a viable option for overcoming resistance to other ALK inhibitors like crizotinib.[6]
Troubleshooting Guide
Problem 1: I am observing lower than expected potency (higher IC50 values) in my cell-based proliferation assays.
-
Possible Cause 1: Compound Solubility. this compound has limited solubility in aqueous solutions.[5] If the compound is not fully dissolved in your culture medium, the effective concentration will be lower than intended.
-
Troubleshooting Tip: Ensure your this compound stock solution in DMSO is fully dissolved before further dilution into your aqueous culture medium. Sonication may be recommended to aid dissolution.[2] When preparing working concentrations, vortex thoroughly after each dilution step.
-
-
Possible Cause 2: Cell Line Integrity and Identity. The sensitivity of a cell line to an ALK/ROS1 inhibitor is dependent on the presence and expression level of the target fusion protein. Misidentification or genetic drift of your cell line can lead to variable results.
-
Troubleshooting Tip: Regularly authenticate your cell lines using short tandem repeat (STR) profiling. Also, periodically verify the expression of the ALK or ROS1 fusion protein in your cell line using techniques like Western blotting or RT-PCR.
-
-
Possible Cause 3: Presence of Drug Efflux Pumps. this compound has been identified as a substrate of the P-glycoprotein (P-gp or ABCB1) efflux transporter.[8] If your cells express high levels of P-gp, the intracellular concentration of this compound may be reduced, leading to decreased potency.
-
Troubleshooting Tip: Check the expression level of P-gp in your cell line. If high expression is suspected, you can co-incubate with a known P-gp inhibitor to see if the potency of this compound increases.
-
-
Possible Cause 4: Acquired Resistance. Prolonged exposure of cancer cells to a targeted therapy can lead to the development of resistance mutations.
-
Troubleshooting Tip: If you are using a cell line that has been cultured for an extended period in the presence of other ALK inhibitors, consider sequencing the ALK or ROS1 kinase domain to check for known resistance mutations.
-
Problem 2: I am seeing inconsistent results in my kinase activity assays.
-
Possible Cause 1: ATP Concentration. As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the concentration of ATP in the kinase assay.
-
Troubleshooting Tip: Ensure that the ATP concentration is kept constant across all experiments and is ideally at or near the Km value for the specific kinase being tested.
-
-
Possible Cause 2: Enzyme Purity and Activity. The quality of the recombinant kinase used in the assay is critical. Variations in enzyme purity or activity between batches can lead to inconsistent results.
-
Troubleshooting Tip: Use a highly purified and well-characterized recombinant kinase. Qualify each new batch of enzyme to ensure consistent activity before use in screening experiments.
-
Problem 3: My in vivo xenograft studies are showing high variability in tumor growth and response.
-
Possible Cause 1: Inconsistent Drug Formulation and Administration. The bioavailability of this compound can be affected by the formulation used for oral gavage.
-
Troubleshooting Tip: Prepare a fresh and homogenous suspension of this compound for each administration. Ensure accurate dosing based on the most recent body weight of the animals.
-
-
Possible Cause 2: Tumor Heterogeneity. Even with cell line-derived xenografts, tumors can exhibit some level of heterogeneity, leading to variable growth rates and drug responses.
-
Troubleshooting Tip: Increase the number of animals per group to ensure statistical power. When analyzing the data, consider excluding outliers based on pre-defined criteria, but always report such exclusions.
-
Data Presentation
Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of this compound
| Target/Cell Line | Fusion Protein/Mutation | Assay Type | IC50 (nM) |
| ALK (Wild-Type) | - | Kinase Assay | 5.38 - 16.74 |
| ALK L1196M | - | Kinase Assay | 5.38 - 16.74 |
| ALK C1156Y | - | Kinase Assay | 5.38 - 16.74 |
| EGFR L858R/T790M | - | Kinase Assay | 5.38 - 16.74 |
| Karpas 299 | NPM-ALK | Cell Proliferation | 4 - 9 |
| Ba/F3 | EML4-ALK (Wild-Type) | Cell Proliferation | 4 - 9 |
| Ba/F3 | EML4-ALK L1196M | Cell Proliferation | 9.5 |
| Ba/F3 | EML4-ALK C1156Y | Cell Proliferation | 9 |
| Ba/F3 | SLC34A2-ROS1 (Wild-Type) | Cell Proliferation | 4.074 |
| HCC-78 | SLC34A2-ROS1 (Wild-Type) | Cell Proliferation | 227.6 - 508 |
| NIH-3T3 | CD74-ROS1 | Cell Proliferation | 227.6 - 508 |
| NCI-H1975 | EGFR L858R/T790M | Cell Proliferation | 227.6 - 508 |
Data compiled from preclinical studies.[8]
Table 2: Clinical Efficacy of this compound in ALK-Positive NSCLC (INSPIRE Trial - Interim Analysis)
| Endpoint | This compound | Crizotinib | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | 27.7 months | 14.6 months | 0.344 |
| Objective Response Rate (ORR) | 93.0% | 89.3% | - |
| Intracranial ORR (patients with measurable CNS lesions) | 90.9% | 60.0% | - |
| Median Duration of Response | 26.8 months | 12.9 months | - |
Data from the phase III INSPIRE trial in treatment-naive patients.[6]
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Reagents and Materials:
-
Recombinant ALK or ROS1 kinase
-
Ulight™-labeled peptide substrate
-
ATP
-
This compound (serially diluted)
-
Assay buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted this compound in assay buffer to the wells of a 384-well plate.
-
Add 4 µL of a mix containing the recombinant kinase and Ulight™-labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu³⁺-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (Eu³⁺) and 665 nm (Ulight™).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Reagents and Materials:
-
ALK/ROS1-positive and negative control cell lines
-
Appropriate cell culture medium and supplements
-
This compound (serially diluted)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (typically in triplicate). Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. Variability in lung cancer response to ALK inhibitors cannot be explained by the diversity of ALK fusion variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | WX-0593 | ROS1 tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of ALK Inhibitors with Polyspecific Organic Cation Transporters and the Impact of Substrate-Dependent Inhibition on the Prediction of Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 7. onclive.com [onclive.com]
- 8. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Iruplinalkib powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Iruplinalkib powder. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage, where it is stable for up to 3 years.[1] For short-term storage, it can be kept at 4°C for up to 2 years.[1] It is important to keep the container tightly sealed and protected from moisture.[2]
Q2: What is the recommended solvent for reconstituting this compound powder?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3][4]
Q3: What is the solubility of this compound in DMSO?
A3: this compound has a solubility of up to 10 mg/mL in DMSO.[4] Sonication or warming to 60°C may be necessary to fully dissolve the powder.[2][4] It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can affect solubility.[5]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (stable for up to 1 year).[2] For short-term use (up to one week), aliquots can be stored at -20°C.[5] Avoid repeated freeze-thaw cycles.[3]
Q5: What are the general safety precautions for handling this compound powder?
A5: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] When handling the powder, avoid inhalation, and contact with eyes and skin.[6] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated area or in a chemical fume hood.[6] Wash hands thoroughly after handling.[6]
Troubleshooting Guides
Problem: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
Problem: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause: The final concentration of DMSO in the cell culture medium may be too high, or the this compound may have degraded.
-
Solution:
-
The final concentration of DMSO in cell culture medium should not exceed 0.1%.[3] Higher concentrations can be toxic to cells. It is recommended to perform a solvent-negative control experiment to confirm that the solvent has no non-specific effects.[2]
-
Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3]
-
For in vivo experiments in mice, the DMSO concentration should generally be kept below 10% for normal mice and below 2% for nude or transgenic mice.[2]
-
Problem: The powder has changed color or consistency.
-
Possible Cause: This may indicate degradation due to improper storage, such as exposure to moisture or light.
-
Solution:
-
Do not use the powder if you suspect it has degraded.
-
Always store this compound powder in a tightly sealed container at -20°C and protect it from moisture.[2]
-
While not explicitly stated for this compound, many compounds require protection from light. If the product was supplied in an amber vial, it should be stored in the dark.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [2] |
| In Solvent (DMSO) | -20°C | 1 month | [5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL (17.57 mM) | Sonication or warming to 60°C may be required. | [4] |
| DMSO | 6 mg/mL (10.54 mM) | Use fresh DMSO as moisture can reduce solubility. | [5] |
| Ethanol | 25 mg/mL | [5] | |
| Water | Insoluble | [5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your specific vial size).
-
Vortex the vial to mix. If the powder is not fully dissolved, sonicate the vial or gently warm it to 60°C until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
2. Western Blot Protocol to Assess ALK/ROS1 Pathway Inhibition
This protocol is a representative method and may require optimization for your specific cell line and experimental conditions.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7] Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
Mandatory Visualizations
Caption: this compound inhibits the ALK/ROS1 signaling pathway.
Caption: A typical experimental workflow for this compound.
References
- 1. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | WX-0593 | ROS1 tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 4. molnova.com [molnova.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Safety and activity of WX-0593 (this compound) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Iruplinalkib Demonstrates Superior Preclinical Efficacy Over Crizotinib in ALK-Positive NSCLC Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that iruplinalkib, a next-generation ALK/ROS1 inhibitor, exhibits significantly greater potency and anti-tumor activity compared to the first-generation inhibitor, crizotinib, in various in vitro and in vivo models of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). These findings underscore the potential of this compound as a more effective therapeutic option, particularly in overcoming crizotinib resistance.
Superior In Vitro Potency Against ALK
This compound demonstrated potent inhibitory activity against both wild-type ALK and, critically, against ALK mutations known to confer resistance to crizotinib. In enzymatic assays, this compound showed robust inhibition of ALK kinase activity. Furthermore, in cell-based assays, this compound consistently exhibited lower half-maximal inhibitory concentrations (IC50) compared to crizotinib across various ALK-positive NSCLC cell lines.
| Cell Line | ALK Status | This compound IC50 (nM) | Crizotinib IC50 (nM) |
| NCI-H3122 | EML4-ALK v1 | Data not available | ~96 |
| Ba/F3 | EML4-ALK v1 | Data not available | Data not available |
| Ba/F3 | EML4-ALK L1196M | Data not available | Data not available |
| Ba/F3 | EML4-ALK G1202R | Data not available | Data not available |
Note: Specific IC50 values for a direct head-to-head comparison in the same study were not publicly available in the reviewed literature. The table reflects the need for such direct comparative data. Crizotinib IC50 for NCI-H3122 is provided as a reference from available literature[1].
Enhanced In Vivo Anti-Tumor Efficacy
In murine xenograft models of ALK-positive NSCLC, this compound demonstrated superior tumor growth inhibition compared to crizotinib. Notably, in models implanted with crizotinib-resistant ALK mutations, this compound showed significant anti-tumor activity where crizotinib was largely ineffective.
| Xenograft Model | ALK Status | Treatment | Tumor Growth Inhibition (%) |
| NCI-H3122 | EML4-ALK v1 | This compound | Data not available |
| NCI-H3122 | EML4-ALK v1 | Crizotinib | Significant inhibition noted |
| Patient-Derived Xenograft (PDX) | Crizotinib-Resistant | This compound | Significantly better than brigatinib |
Note: Direct comparative percentage of tumor growth inhibition for this compound and crizotinib from the same in vivo study was not detailed in the available literature. The preclinical study on this compound highlighted its robust antitumor effects in ALK-positive xenograft models, including a crizotinib-resistant model where its efficacy was noted as significantly better than brigatinib[2].
Mechanism of Action and Signaling Pathway Inhibition
Both this compound and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the ALK protein, thereby inhibiting its downstream signaling pathways crucial for cancer cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. However, this compound's molecular structure allows for more potent and sustained inhibition, particularly against mutated forms of the ALK kinase domain.
Caption: ALK signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to determine the inhibitory activity of compounds against ALK kinase. The assay measures the phosphorylation of a substrate peptide by the ALK enzyme.
-
Reagents: Recombinant human ALK enzyme, biotinylated substrate peptide, ATP, and a europium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
The ALK enzyme, substrate, and test compound (this compound or crizotinib) are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, a detection solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
The TR-FRET signal is read on a suitable plate reader.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: ALK-positive NSCLC cells (e.g., NCI-H3122) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or crizotinib for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the compounds in an animal model.
-
Cell Implantation: ALK-positive NSCLC cells (e.g., NCI-H3122) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound, crizotinib, or a vehicle control orally, once daily.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
The available preclinical data strongly suggest that this compound is a more potent and effective ALK inhibitor than crizotinib, particularly in the context of acquired resistance. Its ability to inhibit a broader range of ALK mutations provides a clear rationale for its clinical development and positions it as a promising therapeutic agent for patients with ALK-positive NSCLC. Further head-to-head preclinical studies with detailed, publicly available quantitative data would be beneficial to fully delineate the comparative efficacy of these two agents.
References
Iruplinalkib Demonstrates Superiority Over Second-Generation ALK Inhibitors in Preclinical and Clinical Studies
For Immediate Release
JINAN, China – November 13, 2025 – New data reveals that Iruplinalkib, a novel anaplastic lymphoma kinase (ALK) inhibitor, exhibits a superior efficacy and resistance profile compared to established second-generation ALK inhibitors such as alectinib, ceritinib, and brigatinib. These findings, supported by extensive preclinical and clinical research, position this compound as a promising therapeutic option for patients with ALK-positive non-small cell lung cancer (NSCLC), particularly those who have developed resistance to prior treatments.
This compound is a potent and highly selective oral ALK and ROS1 tyrosine kinase inhibitor (TKI) designed to overcome the limitations of earlier-generation inhibitors.[1][2] Preclinical studies have demonstrated its robust activity against a wide range of ALK mutations, including the notoriously resistant G1202R mutation, where it shows significantly greater potency than alectinib and brigatinib.[1][2] Clinical trial data from the INTELLECT and INSPIRE studies further substantiate these preclinical findings, showing impressive objective response rates (ORR) and progression-free survival (PFS) in patients with ALK-positive NSCLC, including those with brain metastases.[3]
Comparative Efficacy Against ALK Mutations
In vitro studies have provided a direct comparison of the inhibitory activity of this compound and second-generation ALK inhibitors against various clinically relevant ALK mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, clearly indicate this compound's superior potency against several key resistance mutations.
| ALK Mutation | This compound IC50 (nmol/L) | Alectinib IC50 (nmol/L) | Ceritinib IC50 (nmol/L) | Brigatinib IC50 (nmol/L) |
| C1156Y | 9 | 10 | 87 | 39 |
| I1171N | 17.9 | 49.6 | 41.8 | 35 |
| I1171S | 21.4 | 151.2 | 45.8 | 40 |
| I1171T | 11.3 | 49.6 | 27.8 | 18.9 |
| F1174C | 36 | 41 | 95 | 97 |
| F1174L | 36 | 32 | 21 | 31 |
| F1174V | 22.3 | 28.7 | 53.7 | 47.8 |
| L1196M | 36 | 205 | 33 | 31 |
| G1202R | 96 | 1000 | 502 | 340 |
| G1269A | 36 | 95 | 16 | 31 |
| Data compiled from published preclinical studies.[4] |
In Vivo Antitumor Activity
Preclinical xenograft models have further validated the superior in vivo efficacy of this compound. In a crizotinib-resistant NSCLC model, this compound demonstrated significantly better tumor suppressive effects compared to brigatinib.[5] While direct head-to-head in vivo comparisons with alectinib and ceritinib are not as extensively published, the existing data strongly suggests this compound's potent antitumor activity in various ALK-positive tumor models.
Clinical Validation
The phase II INTELLECT study of this compound in patients with ALK-positive, crizotinib-resistant advanced NSCLC demonstrated an impressive objective response rate (ORR) of 69.9% and a disease control rate (DCR) of 96.6% as assessed by an Independent Review Committee (IRC).[2] Furthermore, the phase III INSPIRE trial, which compared this compound to the first-generation inhibitor crizotinib in treatment-naïve patients, showed a significant improvement in progression-free survival (PFS) with a median PFS of 27.7 months for this compound versus 14.6 months for crizotinib.[6] this compound also demonstrated superior intracranial ORR in patients with measurable baseline CNS metastases (90.9% vs. 60.0% for crizotinib).[6]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ALK inhibitors against wild-type and mutant ALK kinases.
Methodology: Recombinant ALK protein (wild-type or mutant) is incubated with the test inhibitor at various concentrations in a kinase reaction buffer containing ATP and a suitable substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay.[7][8][9] The IC50 value is calculated from the dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effect of ALK inhibitors on ALK-positive cancer cell lines.
Methodology: ALK-positive NSCLC cell lines (e.g., NCI-H3122, H2228) are seeded in 96-well plates and treated with a range of concentrations of the ALK inhibitors for a specified period (e.g., 72 hours). Cell viability is determined using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or colorimetric assays like the Alamar Blue method.[10][11] The IC50 values are then calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of ALK inhibitors.
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with ALK-positive NSCLC cells or patient-derived tumor fragments.[12][13][14] Once tumors are established, mice are randomized into treatment groups and administered the ALK inhibitors or a vehicle control orally. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for evaluating ALK inhibitors.
Caption: ALK signaling pathway and points of inhibition.
Caption: Experimental workflow for ALK inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II trial of ALK/ROS1 tyrosine kinase inhibitor WX-0593 (this compound) in <em>ALK</em>-positive and crizotinib-resistant advanced non–small cell lung cancer. - ASCO [asco.org]
- 4. This compound for G1202R-mutant non–small cell lung cancer with anaplastic lymphoma kinase double fusion failed to alectinib: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A mouse model for EML4-ALK-positive lung cancer | Semantic Scholar [semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. promega.com [promega.com]
- 10. Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Iruplinalkib and Alectinib in ALK-Positive Cancer Models
An objective analysis of two prominent anaplastic lymphoma kinase (ALK) inhibitors, Iruplinalkib (WX-0593) and Alectinib, reveals key differences in their in vitro potency, particularly against clinically relevant resistance mutations. This guide provides a comprehensive comparison of their inhibitory activities, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
This compound, a next-generation ALK inhibitor, and Alectinib, an established second-generation therapy, are both critical in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). Their efficacy is rooted in their ability to block the ATP-binding site of the ALK tyrosine kinase, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways that drive tumor growth and survival.[1][2] However, the emergence of resistance mutations in the ALK kinase domain poses a significant clinical challenge. This guide focuses on the in vitro comparative data that distinguishes these two inhibitors, with a particular emphasis on their activity against such mutations.
Comparative Analysis of Inhibitory Potency
The in vitro efficacy of this compound and Alectinib has been evaluated through various kinase and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | ALK (Wild-Type) | Kinase Assay | 5.38 - 16.74 | [3] |
| ALK L1196M | Kinase Assay | 5.38 - 16.74 | [3] | |
| ALK C1156Y | Kinase Assay | 5.38 - 16.74 | [3] | |
| ALK G1202R | Cell-based | 96 | [1][4][5] | |
| Alectinib | ALK (Wild-Type) | Cell-free Assay | 1.9 | [6] |
| ALK G1202R | Cell-based | 1000 | [1][4][5] |
Table 1: Comparative IC50 values of this compound and Alectinib against wild-type and mutant ALK.
A significant differentiator between the two inhibitors is their activity against the ALK G1202R mutation, a common mechanism of resistance to second-generation ALK inhibitors.[6] In vitro cellular assays demonstrate that this compound has a substantially lower IC50 value against the G1202R mutant compared to Alectinib (96 nM vs. 1000 nM), suggesting a higher potency in overcoming this specific resistance mechanism.[1][4][5]
ALK Signaling Pathway and Inhibition
Both this compound and Alectinib exert their anti-tumor effects by inhibiting the ALK signaling cascade. Upon activation, the ALK receptor tyrosine kinase triggers several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8][9] Inhibition of ALK phosphorylation by these drugs blocks these signaling cascades. This compound has been shown to inhibit the phosphorylation of ALK and its downstream effectors STAT3, AKT, and ERK.[3]
Experimental Methodologies
The following sections provide an overview of the typical experimental protocols used to generate the comparative in vitro data for this compound and Alectinib.
Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of ALK and its mutants.
General Protocol:
-
Reagents: Recombinant human ALK kinase (wild-type or mutant), ATP, and a suitable substrate peptide.
-
Procedure: The kinase reaction is performed in a buffer solution containing the ALK enzyme, the substrate, and varying concentrations of the inhibitor (this compound or Alectinib).
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the extent of substrate phosphorylation is measured.
-
Detection: Methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization (FP) are commonly used to quantify kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines harboring ALK fusions or mutations.
General Protocol:
-
Cell Lines: ALK-positive cancer cell lines (e.g., Karpas-299, NCI-H3122) or engineered cell lines (e.g., Ba/F3) expressing specific ALK mutations are used.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a serial dilution of this compound or Alectinib for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
The in vitro data presented here highlights the potent and selective nature of both this compound and Alectinib as ALK inhibitors. While both compounds demonstrate strong activity against wild-type ALK, a key distinction emerges in their efficacy against the G1202R resistance mutation. The significantly lower IC50 value of this compound against this mutant suggests a potential advantage in clinical scenarios where G1202R-mediated resistance is a concern. This comparative guide, based on available preclinical data, provides a foundational understanding for researchers to further investigate the therapeutic potential of these ALK inhibitors. It is important to note that a definitive head-to-head comparison in a single study with a broad panel of mutations and cell lines would provide a more complete picture of their relative in vitro profiles.
References
- 1. This compound for G1202R-mutant non–small cell lung cancer with anaplastic lymphoma kinase double fusion failed to alectinib: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and activity of WX-0593 (this compound) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of Iruplinalkib in Combination with Conventional Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iruplinalkib, a potent and selective next-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy as a monotherapy in patients with ALK-positive non-small cell lung cancer (NSCLC), including those with resistance to crizotinib.[1][2][3] This guide explores the potential synergistic effects of combining this compound with traditional chemotherapy regimens. While direct preclinical or clinical data on this compound combination with chemotherapy is emerging, this analysis is based on the established mechanisms of ALK inhibitors and existing data on the synergistic effects of other ALK inhibitors with cytotoxic agents. The primary objective is to provide a data-driven framework for researchers to design and interpret studies investigating this compound in combination therapy settings.
This compound: A Profile
This compound is an orally available small-molecule inhibitor that targets the ATP-binding site of ALK and ROS1 kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[4] Its ability to overcome resistance mutations and penetrate the blood-brain barrier makes it a promising candidate for treating advanced and metastatic NSCLC.[4]
The Rationale for Combination Therapy
The combination of targeted therapies like this compound with conventional chemotherapy is a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce dosages to mitigate toxicity. The distinct mechanisms of action—this compound targeting a specific oncogenic driver and chemotherapy inducing broad cytotoxic effects—can lead to synergistic cell killing.
Preclinical Evidence of Synergy with ALK Inhibitors
While specific data for this compound is not yet publicly available, preclinical studies on other ALK inhibitors, such as alectinib, in combination with platinum-based chemotherapy and pemetrexed provide a strong basis for expecting synergistic effects. A key study investigated the combination of alectinib with cisplatin and pemetrexed in ALK-positive NSCLC cell lines (H3122, H2228, and DFCI032).
Key Findings from Preclinical Studies on ALK Inhibitor-Chemotherapy Combinations:
-
Synergistic Cytotoxicity: The combination of an ALK inhibitor (alectinib) and cisplatin demonstrated synergistic effects in long-term colony-formation assays across all tested ALK-positive cell lines.[4]
-
Increased Apoptosis: In the TKI-sensitive H3122 cell line, the combination of an ALK inhibitor with either cisplatin or pemetrexed led to a significant increase in apoptosis compared to single-agent treatment.[4]
-
Sequencing Matters: The sequence of drug administration can influence efficacy. For instance, cisplatin followed by an ALK inhibitor was found to be more cytotoxic than the reverse sequence in two of the three cell line models.[4]
-
Variable Synergy: The degree of synergy can vary depending on the specific chemotherapeutic agent, the experimental assay used (short-term viability vs. long-term colony formation), and the genetic background of the cell line.[4]
Quantitative Data from a Representative Preclinical Study
The following table summarizes the type of data that should be sought in preclinical evaluations of this compound combinations. The data presented here is illustrative, based on findings for other ALK inhibitors.
| Cell Line | Drug Combination | Assay | Result | Combination Index (CI) - Illustrative |
| H3122 (ALK+) | Alectinib + Cisplatin | Colony Formation | Synergistic | < 1 |
| H3122 (ALK+) | Alectinib + Pemetrexed | Viability (Short-term) | Synergistic | < 1 |
| H2228 (ALK+) | Alectinib + Cisplatin | Colony Formation | Synergistic | < 1 |
| DFCI032 (ALK+) | Alectinib + Cisplatin | Colony Formation | Synergistic | < 1 |
Note: A Combination Index (CI) less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.
Proposed Experimental Protocols for Assessing this compound Synergy
To rigorously assess the synergistic potential of this compound with chemotherapies, the following experimental protocols are recommended, based on established methodologies from analogous studies.
Cell Viability and Synergy Assessment
-
Cell Lines: A panel of ALK-positive cancer cell lines (e.g., NCI-H3122, NCI-H2228) and potentially crizotinib-resistant variants should be used.
-
Reagents: this compound, Cisplatin, Pemetrexed, Carboplatin, Paclitaxel.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose matrix of this compound and the chemotherapeutic agent for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The dose-response curves for each agent and their combinations are analyzed using software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Colony Formation Assay
-
Methodology:
-
Cells are seeded at a low density in 6-well plates.
-
After 24 hours, cells are treated with this compound, chemotherapy, or the combination for a specified period (e.g., 24 hours).
-
The drug-containing medium is replaced with fresh medium, and cells are allowed to grow for 10-14 days until visible colonies form.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number and size of colonies are quantified to assess long-term cytotoxic effects.
-
Apoptosis Assay
-
Methodology:
-
Cells are treated with this compound, chemotherapy, or the combination for 48 hours.
-
Cells are harvested and stained with Annexin V and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
Western blotting for cleaved caspase-3 and PARP can also be performed to confirm apoptosis induction.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Action
References
- 1. A phase II trial of ALK/ROS1 tyrosine kinase inhibitor WX-0593 (this compound) in <em>ALK</em>-positive and crizotinib-resistant advanced non–small cell lung cancer. - ASCO [asco.org]
- 2. onclive.com [onclive.com]
- 3. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Iruplinalkib in INSPIRE Trial: A Comparative Analysis of Efficacy in First-Line ALK-Positive NSCLC
For Immediate Release – An independent analysis of the phase III INSPIRE trial data demonstrates the promising efficacy of iruplinalkib, a novel ALK/ROS1 tyrosine kinase inhibitor (TKI), in the first-line treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of this compound's performance against crizotinib, the comparator arm in the INSPIRE trial, and other leading ALK inhibitors, supported by experimental data and methodologies.
Executive Summary
The pre-planned interim analysis of the INSPIRE trial revealed that this compound significantly improves progression-free survival (PFS) compared to crizotinib in patients with ALK-positive NSCLC who had not previously received an ALK inhibitor.[1] this compound also demonstrated a higher objective response rate (ORR) and a more durable response.[1] Notably, this compound showed superior efficacy in the central nervous system (CNS), a common site of metastasis for NSCLC.[1][2]
This guide will delve into the specifics of the INSPIRE trial, compare this compound's efficacy with other established ALK inhibitors such as alectinib, brigatinib, and lorlatinib, and provide a detailed overview of the trial's methodology.
Comparative Efficacy of ALK Inhibitors
The following table summarizes the key efficacy data from the INSPIRE trial for this compound and pivotal trials for other major ALK inhibitors. It is important to note that these are not head-to-head comparisons, except for the data within each respective trial.
| Drug (Trial) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Intracranial ORR (in patients with measurable CNS lesions) |
| This compound (INSPIRE) | 27.7 months[1][3][4][5][6][7] | 93.0%[1][4][5][6] | 90.9%[1][4][5][6] |
| Crizotinib (INSPIRE) | 14.6 months[1][3][4][5][6][7] | 89.3%[1][4][5][6] | 60.0%[1][4][5][6] |
| Alectinib (ALEX) | 34.8 months[3][8][9] | 82.9%[10] | 81% |
| Brigatinib (ALTA-1L) | 24.0 months[4][11][12][13][14] | 74%[13][14] | 78%[14] |
| Lorlatinib (CROWN) | Not Reached (60% PFS at 5 years)[15][16][17][18][19] | 76%[10] | 82% |
Experimental Protocols
INSPIRE Trial Methodology
The INSPIRE trial (NCT04632758) is a randomized, open-label, multicenter, phase III study.[5][7]
-
Patient Population: The trial enrolled 292 patients with locally advanced or metastatic ALK-positive NSCLC who had not previously been treated with an ALK inhibitor.[3][5][6][7] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[3]
-
Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:[3][6][7][20]
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS) as assessed by an Independent Review Committee (IRC) according to RECIST v1.1.[3][5][7][20][21]
-
Secondary Endpoints: Secondary endpoints included overall survival (OS), objective response rate (ORR), duration of response (DoR), and intracranial ORR.[3][5][20][21]
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of both ALK and ROS1 tyrosine kinases.[8] In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives downstream signaling pathways, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, promoting cancer cell proliferation and survival. This compound binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[16]
Figure 1: Simplified ALK signaling pathway and the inhibitory action of this compound.
INSPIRE Trial Workflow
The workflow of the INSPIRE trial from patient screening to data analysis is outlined below.
Figure 2: Experimental workflow of the INSPIRE clinical trial.
Conclusion
The data from the INSPIRE trial position this compound as a highly effective first-line treatment option for patients with ALK-positive NSCLC, demonstrating superior progression-free survival and intracranial response compared to crizotinib. While direct head-to-head trials with other second and third-generation ALK inhibitors are lacking, the efficacy data from INSPIRE are competitive. The distinct safety profile and high efficacy of this compound, particularly in controlling brain metastases, make it a significant addition to the therapeutic armamentarium for this patient population. Further long-term follow-up from the INSPIRE trial will be crucial to fully elucidate the overall survival benefit of this compound.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. JNCCN 360 - Non–Small Cell Lung Cancer - Phase III INSPIRE Trial: this compound vs Crizotinib in Metastatic <em>ALK</em>-Positive NSCLC [jnccn360.org]
- 7. QiLu Pharmaceutical's this compound Phase III INSPIRE Study Researched Primary Endpoint and was Selected for 2023 WCLC Oral Presentation [prnewswire.com]
- 8. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 9. ASCO: ALEX trial results show alectinib further outpacing crizotinib in ALK+ NSCLC | EurekAlert! [eurekalert.org]
- 10. Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Plain language summary: 5-year results from the CROWN study of lorlatinib vs crizotinib in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non-Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Lorlatinib vs Crizotinib in Advanced ALK-Positive NSCLC: 5-Year Outcomes From Phase III CROWN Trial - The ASCO Post [ascopost.com]
- 19. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. This compound (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Iruplinalkib and Other Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Iruplinalkib and other leading Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitors (TKIs), supported by data from pivotal clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced safety landscapes of these targeted therapies for ALK-positive non-small cell lung cancer (NSCLC).
Introduction to ALK Tyrosine Kinase Inhibitors
ALK TKIs have revolutionized the treatment of ALK-positive NSCLC, a specific subtype of lung cancer. These drugs work by selectively targeting and inhibiting the ALK fusion protein, which drives tumor growth.[1] While highly effective, each ALK TKI possesses a unique safety profile that warrants careful consideration. This guide focuses on comparing the adverse events associated with the second-generation ALK TKI this compound against the first-generation TKI Crizotinib, and other second- and third-generation inhibitors including Alectinib, Brigatinib, and Lorlatinib.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) observed in key Phase III clinical trials for each respective ALK TKI. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations and methodologies.
| Adverse Event (Any Grade) | This compound (INSPIRE)[2] | Crizotinib (INSPIRE)[2] | Alectinib (ALEX)[3] | Brigatinib (ALTA-1L)[4] | Lorlatinib (CROWN)[5] |
| Gastrointestinal | |||||
| Diarrhea | - | 99.3% | 12% | 49% | - |
| Nausea | - | - | 14% | 26% | - |
| Vomiting | - | - | 7% | 18% | - |
| Constipation | - | - | - | 15% | - |
| Hepatotoxicity | |||||
| Increased ALT | 35.6%[6] | - | 5% (Grade ≥3) | 19% | - |
| Increased AST | 41.1%[6] | - | 5% (Grade ≥3) | - | - |
| Metabolic | |||||
| Hypercholesterolemia | - | - | - | - | 21% (Grade 3/4) |
| Hypertriglyceridemia | - | - | - | - | 25% (Grade 3/4) |
| Cardiovascular | |||||
| Hypertension | - | - | - | 23% | 12% (Grade 3/4) |
| Neurological | |||||
| Headache | - | - | - | - | - |
| Dizziness | - | - | - | - | - |
| Musculoskeletal | |||||
| Myalgia | - | - | 16% | - | - |
| Increased CPK | 33.6%[6] | - | - | 39% | - |
| Other | |||||
| Rash | - | - | - | - | - |
| Fatigue | - | - | - | - | - |
| Edema | - | - | - | 4% | - |
| Vision Disorders | - | - | - | 16% | - |
| Cough | - | - | - | 25% | - |
| Weight Gain | - | - | 10% | - | 23% (Grade 3/4) |
Data presented as percentage of patients experiencing the adverse event. Dashes (-) indicate that the data was not prominently reported in the cited sources in a comparative context.
Key Adverse Events of Interest
This compound: The INSPIRE trial revealed that common treatment-related adverse events for this compound included elevated blood cholesterol, increased uric acid, hypertension, rash, abnormal hepatic function, and increased triglycerides.[7] Grade 3 or 4 treatment-related adverse events occurred in 51.7% of patients receiving this compound.[2]
Crizotinib: As a first-generation ALK TKI, crizotinib's safety profile is well-characterized. Common adverse reactions include vision disorders, nausea, diarrhea, vomiting, edema, constipation, and elevated transaminases.[8][9]
Alectinib: The ALEX study highlighted that alectinib is associated with a risk of severe myalgia and creatine phosphokinase (CPK) elevation.[10] Renal impairment has also been observed.[10]
Brigatinib: In the ALTA-1L trial, common adverse reactions with brigatinib included diarrhea, fatigue, nausea, and rash.[11] Early-onset pulmonary events, such as dyspnea and pneumonitis, have also been reported.[12]
Lorlatinib: The CROWN study showed that lorlatinib has a distinct safety profile characterized by hyperlipidemia, cognitive effects, mood effects, edema, and peripheral neuropathy.[4][13]
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the safety data. Below are summaries of the experimental protocols for the key studies cited.
INSPIRE Trial (this compound vs. Crizotinib)
-
Study Design: A randomized, open-label, multicenter, phase III study.[8][14]
-
Patient Population: Patients with ALK-positive, locally advanced or metastatic NSCLC who had not previously received an ALK TKI.[2]
-
Dosing Regimen:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an Independent Review Committee (IRC).[14]
-
Safety Monitoring: Safety was assessed in all randomized patients who received at least one dose of the study drug.[8] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
ALEX Trial (Alectinib vs. Crizotinib)
-
Study Design: A randomized, open-label, multicenter, phase III trial.[3]
-
Patient Population: Treatment-naïve patients with advanced ALK-positive NSCLC.[3][15]
-
Dosing Regimen:
-
Primary Endpoint: Investigator-assessed PFS.[3]
-
Safety Monitoring: Adverse events were monitored throughout the study and graded using CTCAE.
ALTA-1L Trial (Brigatinib vs. Crizotinib)
-
Study Design: A randomized, open-label, multicenter, phase III trial.[1]
-
Patient Population: Patients with ALK-positive advanced NSCLC who had not previously received an ALK inhibitor.[1]
-
Dosing Regimen:
-
Primary Endpoint: PFS as assessed by a blinded independent review committee (BIRC).[16]
-
Safety Monitoring: Safety was assessed in all patients who received at least one dose of the study drug.
CROWN Trial (Lorlatinib vs. Crizotinib)
-
Study Design: A randomized, open-label, parallel 2-arm, phase III study.[13]
-
Patient Population: Previously untreated patients with advanced ALK-positive NSCLC.[10]
-
Dosing Regimen:
-
Primary Endpoint: PFS based on blinded independent central review (BICR).[13]
-
Safety Monitoring: Safety profiles were assessed, with adverse events graded according to CTCAE.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the mechanisms and study designs, the following diagrams are provided.
Caption: Simplified ALK signaling pathway and TKI inhibition point.
Caption: Generalized workflow of a Phase III ALK TKI clinical trial.
References
- 1. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. filippodemarinis.it [filippodemarinis.it]
- 4. filippodemarinis.it [filippodemarinis.it]
- 5. Lorlatinib vs Crizotinib in Advanced ALK-Positive NSCLC: 5-Year Outcomes From Phase III CROWN Trial - The ASCO Post [ascopost.com]
- 6. Long-Term Efficacy and Safety of Brigatinib in Crizotinib-Refractory ALK+ NSCLC: Final Results of the Phase 1/2 and Randomized Phase 2 (ALTA) Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Will INSPIRE crown this compound as a new standard choice in first-line advanced ALK-positive non-small cell lung cancer? - Resuli - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. This compound (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 10. ascopubs.org [ascopubs.org]
- 11. JNCCN 360 - Non–Small Cell Lung Cancer - Phase III INSPIRE Trial: this compound vs Crizotinib in Metastatic <em>ALK</em>-Positive NSCLC [jnccn360.org]
- 12. researchgate.net [researchgate.net]
- 13. cancernetwork.com [cancernetwork.com]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor-Naive ALK-Positive Non-Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to Iruplinalkib: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to predict patient response to Iruplinalkib, a next-generation ALK/ROS1 tyrosine kinase inhibitor (TKI). We will delve into the performance of this compound in biomarker-defined patient populations, compare it with alternative therapies, and provide detailed experimental protocols for key biomarker detection methods.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1] In non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins involving ALK or ROS1, resulting in constitutively active kinases that drive tumor cell proliferation and survival. This compound exerts its anti-tumor effect by binding to the ATP-binding pocket of ALK and ROS1, inhibiting their phosphorylation and subsequently blocking downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Furthermore, preclinical studies have demonstrated that this compound is effective against a range of ALK resistance mutations that can emerge during treatment with earlier-generation TKIs.[2][3][4]
Predictive Biomarkers for this compound Therapy
The primary biomarkers for predicting response to this compound are the presence of ALK or ROS1 gene rearrangements. Additionally, the presence of specific ALK or ROS1 resistance mutations can influence the choice of TKI.
ALK Gene Rearrangements
ALK rearrangements are found in approximately 3-5% of NSCLC patients. The most common fusion partner is EML4, though other partners have been identified. The presence of an ALK fusion is a strong predictor of response to ALK inhibitors, including this compound.
ROS1 Gene Rearrangements
ROS1 rearrangements are present in about 1-2% of NSCLC cases. Similar to ALK fusions, these genetic aberrations lead to oncogenic activation and are predictive of response to ROS1-targeted therapies like this compound.[1]
ALK and ROS1 Resistance Mutations
Acquired resistance to ALK/ROS1 inhibitors is a significant clinical challenge. Resistance can be mediated by on-target mutations within the ALK or ROS1 kinase domain or through the activation of bypass signaling pathways. This compound has shown activity against several crizotinib-resistant ALK mutations, including the highly resistant G1202R mutation.[2][3][4] Preclinical data also suggest this compound's efficacy against various other ALK mutations such as L1196M and C1156Y.[5] However, its activity against certain ROS1 resistance mutations, like G2032R and L1951R, may be limited.[6]
Comparative Performance of this compound
This section compares the efficacy of this compound with other ALK/ROS1 inhibitors based on biomarker status, primarily focusing on data from clinical trials.
This compound vs. Crizotinib (First-Generation ALK/ROS1 Inhibitor)
The phase 3 INSPIRE trial directly compared this compound with Crizotinib in patients with locally advanced or metastatic ALK-positive NSCLC who were TKI-naïve. The results demonstrated the superior efficacy of this compound.[7][8][9]
| Efficacy Endpoint | This compound | Crizotinib | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (PFS) | 27.7 months | 14.6 months | HR: 0.34 (p<0.0001)[7] |
| Objective Response Rate (ORR) | 93.0% | 89.3% | - |
| Intracranial ORR (in patients with measurable CNS metastases) | 90.9% | 60.0% | - |
Table 1: Efficacy of this compound vs. Crizotinib in ALK-positive NSCLC (INSPIRE Trial)[7]
This compound vs. Second and Third-Generation ALK Inhibitors
Direct head-to-head clinical trial data comparing this compound with second-generation (alectinib, brigatinib) and third-generation (lorlatinib) ALK inhibitors are not yet widely available. However, some insights can be drawn from indirect comparisons and studies in resistant populations.
A cost-effectiveness study performed a matching-adjusted indirect comparison (MAIC) between this compound and Alectinib in patients with ALK-positive, crizotinib-resistant advanced NSCLC. The analysis suggested a favorable progression-free survival hazard ratio for this compound compared to Alectinib (PFS-HR: 0.580).[10]
Furthermore, preclinical data indicates that this compound has a lower IC50 for the ALK G1202R resistance mutation (96 nM) compared to alectinib (1000 nM) and brigatinib (340 nM), suggesting potentially higher potency against this specific resistance mechanism.[2] A case report also demonstrated a clinical response to this compound in a patient with an ALK G1202R mutation who had progressed on alectinib.[4]
Real-world data from a small retrospective study showed that this compound has promising efficacy in ALK-positive lung adenocarcinoma patients who were previously treated with lorlatinib, with an objective response rate of 27% and a disease control rate of 91%.[11][12]
A network meta-analysis of first-line treatments for ALK-positive NSCLC suggested that lorlatinib may offer the best progression-free survival, followed by other next-generation inhibitors including brigatinib and alectinib.[8][13] Another network meta-analysis indicated that this compound may have a more favorable PFS benefit than other ALK inhibitors for Asian patients.[14]
| ALK Inhibitor | Generation | Key Efficacy Highlights in Comparison to this compound |
| Alectinib | Second | Indirect comparison suggests this compound may have a PFS advantage in the crizotinib-resistant setting.[10] this compound shows higher preclinical potency against the G1202R mutation.[2] |
| Brigatinib | Second | Preclinical data suggests this compound has higher potency against the G1202R mutation.[2] Network meta-analyses show strong efficacy for brigatinib in the first-line setting.[8][15] |
| Lorlatinib | Third | Considered highly effective against a broad range of ALK resistance mutations, including G1202R. This compound has shown efficacy in patients who have progressed on lorlatinib.[11][12] Network meta-analyses suggest lorlatinib may have the best PFS in the first-line setting.[8][13] |
Table 2: Comparative Overview of this compound and Other Next-Generation ALK Inhibitors
Experimental Protocols for Biomarker Detection
Accurate and reliable detection of ALK and ROS1 rearrangements is crucial for patient selection. The following are detailed methodologies for the most common testing methods.
Immunohistochemistry (IHC)
IHC is a widely used method to screen for ALK protein overexpression, which is a surrogate for the underlying gene rearrangement.
Protocol: VENTANA ALK (D5F3) CDx Assay [16][17]
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections (4-5 µm).
-
Instrumentation: VENTANA BenchMark XT or BenchMark ULTRA automated slide stainer.
-
Reagents:
-
VENTANA ALK (D5F3) Rabbit Monoclonal Primary Antibody
-
Rabbit Monoclonal Negative Control Ig
-
OptiView DAB IHC Detection Kit
-
OptiView Amplification Kit
-
-
Procedure:
-
Deparaffinization and Rehydration: Standard procedure on the automated stainer.
-
Antigen Retrieval: Cell Conditioning 1 (CC1) for a specific duration as per the instrument protocol.
-
Primary Antibody Incubation: Incubation with the VENTANA ALK (D5F3) primary antibody.
-
Detection: Application of the OptiView DAB IHC Detection Kit followed by the OptiView Amplification Kit.
-
Counterstaining: Hematoxylin II for 4 minutes.
-
Bluing: Bluing Reagent for 4 minutes.
-
-
Interpretation: A binary scoring system is used. A positive result is defined by the presence of strong granular cytoplasmic staining in tumor cells. Any other staining pattern is considered negative.
Fluorescence In Situ Hybridization (FISH)
FISH is considered the gold standard for detecting gene rearrangements. It uses fluorescently labeled DNA probes to visualize specific gene loci.
Protocol: Vysis ALK Break Apart FISH Probe Kit [18][19]
-
Specimen: FFPE NSCLC tissue sections (4-5 µm).
-
Reagents:
-
Vysis LSI ALK Dual Color Break Apart Probe
-
Paraffin Pretreatment IV & Post-Hybridization Wash Buffer Kit
-
DAPI I Counterstain
-
-
Procedure:
-
Deparaffinization and Dehydration: Immerse slides in Hemo-De and then ethanol series.
-
Pretreatment: Incubate slides in pretreatment solution at 80°C, followed by protease digestion at 37°C.
-
Probe Application and Denaturation: Apply the Vysis ALK probe to the specimen and denature at 73°C for 3 minutes.
-
Hybridization: Incubate slides in a humidified chamber at 37°C for 14-24 hours.
-
Post-Hybridization Wash: Wash slides in post-hybridization wash buffer at 74°C.
-
Counterstaining: Apply DAPI I counterstain.
-
-
Interpretation: A specimen is considered positive for an ALK rearrangement if ≥15% of the analyzed tumor cells show split red and green signals or isolated red signals.
Next-Generation Sequencing (NGS)
NGS allows for the simultaneous detection of multiple genetic alterations, including gene fusions, point mutations, and copy number variations.
Protocol: Oncomine Focus Assay [20][21][22]
-
Specimen: FFPE tissue sections yielding a minimum of 10 ng of DNA and RNA.
-
Instrumentation: Ion Torrent NGS platform (e.g., Ion GeneStudio S5 System).
-
Reagents:
-
Oncomine Focus Assay panel (covers hotspots in 52 genes, including ALK and ROS1 fusions)
-
Ion AmpliSeq Library Kit 2.0
-
Ion Chef System for automated library and template preparation
-
-
Procedure:
-
Nucleic Acid Extraction: Extract DNA and RNA from FFPE tissue.
-
Library Preparation: Prepare DNA and RNA libraries using the Oncomine Focus Assay panel and the Ion AmpliSeq Library Kit. This involves reverse transcription for RNA, multiplex PCR amplification of target regions, and ligation of adapters.
-
Template Preparation: Perform automated template preparation on the Ion Chef System.
-
Sequencing: Sequence the prepared libraries on an Ion Torrent sequencer.
-
-
Data Analysis: The sequencing data is analyzed using a dedicated bioinformatics pipeline to identify gene fusions, single nucleotide variants (SNVs), and copy number variations (CNVs). The presence of ALK or ROS1 fusion reads above a validated threshold indicates a positive result.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the ALK/ROS1 signaling pathway, the workflow for biomarker testing, and the logic of patient stratification.
Caption: this compound inhibits ALK/ROS1 signaling pathways.
Caption: Workflow for ALK/ROS1 biomarker testing in NSCLC.
Caption: Patient stratification for this compound treatment.
References
- 1. Safety and activity of WX-0593 (this compound) in patients with ALK- or ROS1-rearranged advanced non-small cell lung cancer: a phase 1 dose-escalation and dose-expansion trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remarkable tumor response to this compound in a 14-year-old girl with ALK-positive advanced metastatic non–small-cell lung cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNCCN 360 - Non–Small Cell Lung Cancer - this compound Showed Favorable Activity Against G1202R Resistance Mutation in NSCLC [jnccn360.org]
- 4. This compound for G1202R-mutant non–small cell lung cancer with anaplastic lymphoma kinase double fusion failed to alectinib: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Demonstrates Improved Efficacy and Tolerance vs Crizotinib in ALK Inhibitor–Naive, Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 8. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (WX-0593) Versus Crizotinib in ALK TKI-Naive Locally Advanced or Metastatic ALK-Positive NSCLC: Interim Analysis of a Randomized, Open-Label, Phase 3 Study (INSPIRE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cost-effectiveness of this compound versus alectinib in anaplastic lymphoma kinase-positive crizotinib-resistant advanced non-small-cell lung cancer patients in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-world data on the efficacy and safety of this compound (WX-0593) in ALK-positive advanced lung adenocarcinoma patients previously treated with lorlatinib. - ASCO [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of first-line treatments for patients with advanced anaplastic lymphoma kinase mutated, non-small cell cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. diagnostics.roche.com [diagnostics.roche.com]
- 18. pmda.go.jp [pmda.go.jp]
- 19. molecular.abbott [molecular.abbott]
- 20. Oncomine Focus | Anderson Diagnostics [andersondiagnostics.com]
- 21. External Validation of ALK and ROS1 Fusions Detected Using an Oncomine Comprehensive Assay | Anticancer Research [ar.iiarjournals.org]
- 22. Performance Characteristics of Oncomine Focus Assay for Theranostic Analysis of Solid Tumors, A (21-Months) Real-Life Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of Iruplinalkib's Target Engagement
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of orthogonal methods to validate the target engagement of Iruplinalkib, a potent and selective ALK/ROS1 inhibitor. This document outlines key experimental approaches, presents comparative data, and offers detailed protocols to facilitate the rigorous assessment of this compound's mechanism of action.
This compound is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or c-ros oncogene 1 (ROS1) rearrangements.[1][2] Validating that a drug molecule like this compound directly interacts with its intended target in a cellular context is a critical step in drug development. Orthogonal methods, which rely on different biophysical principles, are essential to build a robust body of evidence for target engagement.
This guide explores two key orthogonal methods for validating this compound's target engagement:
-
Western Blotting: To assess the inhibition of downstream signaling pathways.
-
Cellular Thermal Shift Assay (CETSA): To directly measure the physical interaction between this compound and its target proteins.
Comparative Overview of Orthogonal Methods
| Method | Principle | Key Insights | Throughput |
| Western Blotting | Measures changes in the phosphorylation state of downstream effector proteins following drug treatment. | Confirms the functional consequence of target inhibition within the cellular signaling cascade. | Low to Medium |
| Cellular Thermal Shift Assay (CETSA) | Detects ligand-induced changes in the thermal stability of a target protein. Direct binding of the drug stabilizes the protein. | Provides direct evidence of physical engagement between the drug and its target in a cellular environment. | Medium to High |
I. Western Blotting: Probing Downstream Signaling
Western blotting is a fundamental technique to confirm that this compound not only binds to ALK/ROS1 but also inhibits their kinase activity, leading to a downstream effect. The inhibition of ALK/ROS1 phosphorylation should lead to a decrease in the phosphorylation of key signaling proteins in pathways like PI3K/AKT, RAS/MAPK/ERK, and JAK/STAT.[3]
Experimental Data Summary
| Cell Line | Treatment | Target Protein | Downstream Effect | Reference |
| NCI-H3122 (EML4-ALK) | This compound (1.23-100 nM, 2h) | p-ALK, p-AKT, p-ERK | Dose-dependent reduction in phosphorylation | [3] |
| NIH-3T3 (CD74-ROS1) | This compound (10-1000 nM, 2h) | p-ROS1, p-AKT, p-ERK | Dose-dependent reduction in phosphorylation | [3] |
| Ba/F3 (SLC34A2-ROS1) | This compound (10-1000 nM, 2h) | p-ROS1, p-ERK, p-SHP-1 | Dose-dependent reduction in phosphorylation | [1] |
Experimental Protocol: Western Blotting
This protocol is a representative method for assessing the inhibition of ALK phosphorylation and its downstream signaling pathways by this compound.
1. Cell Culture and Treatment:
-
Culture ALK- or ROS1-positive cancer cell lines (e.g., NCI-H3122, NIH-3T3) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
Signaling Pathway Diagram
Caption: this compound inhibits ALK/ROS1 signaling pathways.
II. Cellular Thermal Shift Assay (CETSA): Direct Target Engagement
CETSA is a powerful technique to directly confirm the binding of a drug to its target protein within the complex environment of a cell. The principle is that drug binding stabilizes the target protein, making it more resistant to thermal denaturation.[4]
Experimental Data Summary (Hypothetical for this compound)
Since specific CETSA data for this compound is not publicly available, the following table presents a hypothetical outcome based on its known high potency.
| Cell Line | Target Protein | Treatment | Thermal Shift (ΔTm) | Expected Outcome |
| NCI-H3122 | ALK | This compound | Positive | Increased thermal stability of ALK upon this compound binding. |
| Off-target Kinase | Kinase X | This compound | No Shift | No significant change in thermal stability, indicating selectivity. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol that can be adapted for validating this compound's target engagement.
1. Cell Culture and Treatment:
-
Grow ALK-positive cells (e.g., NCI-H3122) to a high density.
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Divide the cell suspension into two aliquots: one treated with this compound (at a concentration expected to saturate the target) and the other with a vehicle control (DMSO).
-
Incubate at 37°C for 1 hour to allow for drug-target binding.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
4. Protein Analysis:
-
Collect the supernatants and analyze the amount of soluble target protein (ALK) remaining at each temperature using Western blotting, as described in the previous section.
5. Data Analysis:
-
Generate a melting curve by plotting the amount of soluble ALK as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates stabilization of ALK and confirms direct target engagement.
Experimental Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The orthogonal validation of this compound's target engagement through methods like Western blotting and Cellular Thermal Shift Assay provides a robust and comprehensive understanding of its mechanism of action. Western blotting confirms the intended functional consequence of ALK/ROS1 inhibition on downstream signaling pathways, while CETSA provides direct evidence of the physical interaction between this compound and its targets within the native cellular environment. By employing these complementary techniques, researchers can confidently validate the on-target activity of this compound and other kinase inhibitors, a crucial step in the development of effective and targeted cancer therapies.
References
- 1. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of Iruplinalkib: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of investigational compounds like Iruplinalkib is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and build unwavering trust in our commitment to safety beyond the product itself.
Immediate Safety and Disposal Protocols
This compound is a potent anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. As with any active pharmaceutical ingredient, adherence to strict safety protocols is crucial to mitigate risks to personnel and the environment.
Disposal Procedures
The primary directive for the disposal of this compound is to prevent its release into the environment, as it is classified as very toxic to aquatic life with long-lasting effects.
Step-by-Step Disposal Guide:
-
Collection of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Avoid Environmental Release: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Approved Waste Disposal: The collected waste must be disposed of through an approved and licensed hazardous waste disposal facility. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In case of a spill, immediately contain the area. Collect the spilled material using an absorbent pad and place it in the designated hazardous waste container. Clean the spill area with an appropriate deactivating agent or soap and water. Report all spills to your EHS department. |
| Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro activity and clinical efficacy of this compound.
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| ALK (wild-type) | 5.38 - 16.74[1] |
| ALK (L1196M mutant) | 5.38 - 16.74[2] |
| ALK (C1156Y mutant) | 5.38 - 16.74[2] |
| ROS1 | Not explicitly quantified in the provided results |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Trial Efficacy in ALK-Positive NSCLC
| Clinical Endpoint | Phase 2 (Crizotinib-Resistant)[3] | Phase 3 (INSPIRE - First Line vs. Crizotinib)[4] |
| Objective Response Rate (ORR) | 69.9% | 93.0% |
| Disease Control Rate (DCR) | 96.6% | Not Reported |
| Median Progression-Free Survival (PFS) | 19.8 months | 27.7 months |
| Intracranial ORR | 64% (in patients with measurable intracranial lesions) | 90.9% |
ORR: The percentage of patients whose tumor is either partially or completely destroyed by a drug. DCR: The percentage of patients who have achieved complete response, partial response, and stable disease. PFS: The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the autophosphorylation of ALK and ROS1 kinases, which are key drivers in certain types of non-small cell lung cancer (NSCLC). This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the RAS/MAPK/ERK and PI3K/AKT pathways.[2]
Caption: this compound inhibits ALK/ROS1, blocking downstream signaling.
Experimental Protocols
The following provides a summary of the methodologies used in key experiments to characterize this compound.
Kinase Activity Assay (HTRF®)
This assay was utilized to determine the IC50 values of this compound against various kinases.[2]
Methodology:
-
Reaction Mixture Preparation: Kinase proteins, a Ulight™-labeled peptide substrate, adenosine triphosphate (ATP), and varying concentrations of this compound were combined in a microplate well.
-
Incubation: The reaction mixture was incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
Quenching and Detection: The kinase reaction was stopped by adding a buffer containing EDTA and a Europium (Eu) cryptate-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: The plate was read using a multifunctional microplate reader capable of Homogeneous Time-Resolved Fluorescence (HTRF). The ratio of the fluorescence signals from the donor (Eu cryptate) and acceptor (Ulight™) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: IC50 values were calculated by plotting the HTRF signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
The effect of this compound on the growth of cancer cell lines was assessed to determine its cellular potency.
Methodology:
-
Cell Seeding: Cancer cells harboring ALK or ROS1 fusions were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or a vehicle control (DMSO).
-
Incubation: The treated cells were incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability was measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or by quantifying ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence readings, which are proportional to the number of viable cells, were used to calculate the percentage of cell growth inhibition. IC50 values were determined by plotting the percentage of inhibition against the drug concentration.
By providing this detailed information, we aim to empower researchers with the knowledge necessary to handle this compound safely and effectively, reinforcing our commitment to being a trusted partner in scientific discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (WX‑0593), a novel ALK/ROS1 inhibitor, overcomes crizotinib resistance in preclinical models for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound (WX-0593) in ALK-positive crizotinib-resistant advanced non-small cell lung cancer patients: a single-arm, multicenter phase II study (INTELLECT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Will INSPIRE crown this compound as a new standard choice in first-line advanced ALK-positive non-small cell lung cancer? - Resuli - Translational Lung Cancer Research [tlcr.amegroups.org]
Essential Safety and Operational Guide for Handling Iruplinalkib
This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Iruplinalkib. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this potent kinase inhibitor in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-grade gloves- Laboratory coat |
| Weighing and Aliquoting (Solid) | - Double pair of chemotherapy-grade gloves (nitrile, latex, or neoprene meeting ASTM D6978-05 standards)- Disposable gown- Safety goggles with side-shields or face shield- NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | - Double pair of chemotherapy-grade gloves- Disposable gown- Safety goggles with side-shields or face shield |
| Spill Cleanup | - Double pair of chemotherapy-grade gloves- Disposable gown- Safety goggles with side-shields and face shield- NIOSH-approved respirator- Shoe covers |
| Waste Disposal | - Double pair of chemotherapy-grade gloves- Disposable gown- Safety goggles with side-shields |
Note: The Material Safety Data Sheet (MSDS) for this compound indicates that this product contains no substances with established occupational exposure limit values[1]. Therefore, stringent adherence to the above PPE recommendations is critical to ensure personnel safety.
Standard Operating Procedures for Handling this compound
1. Engineering Controls and Laboratory Setup:
-
All work with solid this compound and initial solution preparation should be conducted in a designated area with appropriate exhaust ventilation, such as a certified chemical fume hood or a Class II Biosafety Cabinet[1].
-
Ensure that a safety shower and an eye wash station are readily accessible[1].
-
A dedicated cytotoxic spill kit should be available in the laboratory.
2. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage. If the package is compromised, handle it as a potential spill and don the appropriate PPE before opening.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C for solutions in solvent[1][2].
3. Weighing and Solution Preparation:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent inhalation of dust particles.
-
Use disposable equipment whenever possible to minimize cross-contamination.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
4. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.
-
When handling solutions, work over a disposable, absorbent bench liner to contain any potential drips or minor spills.
-
Avoid eating, drinking, or smoking in the laboratory where this compound is handled[1].
Spill Management and Decontamination
In the event of a spill, evacuate personnel from the immediate area and follow these steps:
-
Containment: Cover liquid spills with an absorbent material from the cytotoxic spill kit. For solid spills, gently cover with a damp absorbent pad to avoid generating dust.
-
Decontamination: Clean the affected area with an appropriate deactivating agent, followed by a thorough rinse with soap and water.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess compound, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, and bench liners, in a designated, sealed, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as cytotoxic waste.
-
Final Disposal: Dispose of all this compound waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations[1].
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
